3-(3-Nitrophenoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(3-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H10N2O3/c13-9-3-1-5-11(7-9)17-12-6-2-4-10(8-12)14(15)16/h1-8H,13H2 |
InChI Key |
OAMWOWUHPSHJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Dossier on 3-(3-Nitrophenoxy)aniline and Related Isomers
A comprehensive review of the available chemical data for 3-(3-Nitrophenoxy)aniline and its structural isomers, prepared for researchers, scientists, and drug development professionals.
Initial Assessment: Extensive searches for "this compound" have yielded no direct results for a compound with this specific name and substitution pattern. This suggests that the compound may be novel, not widely studied, or referenced under a different nomenclature. However, significant data is available for its structural isomers, namely 2-(3-Nitrophenoxy)aniline and 3-(4-Nitrophenoxy)aniline hydrochloride , as well as the related compound 3-Nitroaniline . This document provides a detailed summary of the available information on these related molecules to serve as a valuable resource for research and development in this chemical space.
Section 1: Chemical Identity and Properties
A comparative summary of the key chemical identifiers and properties for the identified isomers and related compounds is presented below.
| Property | 2-(3-Nitrophenoxy)aniline | 3-(4-Nitrophenoxy)aniline hydrochloride | 3-Nitroaniline |
| Molecular Formula | C₁₂H₁₀N₂O₃[1] | C₁₂H₁₁ClN₂O₃[2] | C₆H₆N₂O₂[3][4] |
| Molecular Weight | 230.22 g/mol [1] | 266.68 g/mol [2] | 138.12 g/mol [3] |
| CAS Number | Not explicitly found | 19157-81-4[2] | 99-09-2[3] |
| Appearance | Crystalline solid | - | Yellow solid[4] |
| Melting Point | - | 196 °C[2] | 111-114 °C |
| Boiling Point | - | - | 306 °C[4] |
| Solubility | Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide. | - | Soluble in water (0.1 g/100 ml at 20°C).[5] |
| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-][1] | C1=CC(=CC(=C1)OC2=CC=C(C=C2)--INVALID-LINK--[O-])N.Cl[2] | Nc1cccc(c1)--INVALID-LINK--=[O-] |
| InChI | InChI=1S/C12H10N2O3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H,13H2[1] | - | 1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2 |
| InChI Key | CXFJBLOZQBCZTP-UHFFFAOYSA-N[1] | - | XJCVRTZCHMZPBD-UHFFFAOYSA-N |
Section 2: Synthesis and Reactivity
2-(3-Nitrophenoxy)aniline: The synthesis of this isomer typically involves a nucleophilic aromatic substitution (NAS) reaction.[1] A common approach employs the reaction of 2-chloronitrobenzene with 3-nitrophenol under basic conditions. The electron-withdrawing effect of the ortho-positioned nitro group on 2-chloronitrobenzene activates the chlorine atom for displacement by the phenoxide ion of 3-nitrophenol.[1]
Another described synthetic route involves a multi-step process:
-
Nitration of Phenol: Phenol is nitrated to produce 3-nitrophenol.
-
Etherification: The resulting 3-nitrophenol is reacted with a suitable alkylating agent to form a nitrophenoxy ether.
-
Amination: The nitrophenoxy ether undergoes amination to yield 2-(3-Nitrophenoxy)aniline.[1]
3-Nitroaniline: This compound is commercially produced by the reduction of 1,3-dinitrobenzene.[4] A laboratory-scale synthesis involves the selective reduction of one nitro group of 1,3-dinitrobenzene using sodium hydrogen sulfide.[6]
The reactivity of these compounds is largely dictated by the aniline and nitrophenoxy moieties. The amino group can undergo typical reactions of aromatic amines, while the nitro group can be reduced to an amino group, offering a route to diamino compounds. The aromatic rings are susceptible to electrophilic substitution, with the positions of substitution directed by the existing functional groups.
Section 3: Experimental Protocols and Visualization
Due to the absence of specific experimental data for this compound, this section provides a generalized workflow for the synthesis of its isomer, 2-(3-Nitrophenoxy)aniline, based on the literature.[1]
Caption: Generalized synthesis workflow for 2-(3-Nitrophenoxy)aniline.
Section 4: Potential Applications and Biological Relevance
While no specific biological activities have been reported for the target compound, aniline and nitroaromatic compounds are important pharmacophores in drug discovery. Aniline derivatives are known to possess a wide range of biological activities. The presence of the nitrophenoxy moiety could modulate these activities and introduce new pharmacological properties. For instance, 2-(3-Nitrophenoxy)aniline is of interest in medicinal chemistry and materials science.[1]
Section 5: Safety and Handling
Detailed safety information for this compound is unavailable. However, based on the data for related compounds, it should be handled with caution. 3-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] The hydrochloride salt of 3-(4-Nitrophenoxy)aniline is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2] It is recommended to handle these types of compounds in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information on related compounds is provided as a potential reference in the absence of data for this compound. Any experimental work should be conducted with appropriate safety precautions and after consulting detailed safety data sheets for the specific chemicals involved.
References
- 1. Buy 2-(3-Nitrophenoxy)aniline (EVT-13279886) [evitachem.com]
- 2. 3-(4-Nitrophenoxy)aniline hydrochloride | 19157-81-4 | UAA15781 [biosynth.com]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. 3-Nitroaniline, 98% | Fisher Scientific [fishersci.ca]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Nitrophenoxy)aniline
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical characteristics of 3-(3-Nitrophenoxy)aniline. Due to the limited availability of experimental data for this specific molecule, this document also includes data for the structurally related compound, 3-Nitroaniline, to provide valuable context and comparative insights. This guide is intended to support research, discovery, and development activities where this chemical scaffold is of interest.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₀N₂O₃[1]
-
Molecular Weight: 230.22 g/mol [1]
-
Canonical SMILES: C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-][1]
-
InChI Key: CXFJBLOZQBCZTP-UHFFFAOYSA-N[1]
Physicochemical Properties
Table 1: Physicochemical Data for 3-Nitroaniline
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [2][3] |
| Molecular Weight | 138.126 g/mol | [2][3] |
| Melting Point | 111-114 °C | [3][4] |
| Boiling Point | 306 °C | [3] |
| Water Solubility | 1,200 mg/L at 24 °C | [2] |
| pKa | 2.47 | [3] |
| Vapor Pressure | 1 mmHg at 119 °C | [4] |
Synthesis and Characterization
The synthesis of phenoxy aniline derivatives often involves nucleophilic aromatic substitution or etherification reactions. A plausible synthetic route for a related isomer, 2-(3-Nitrophenoxy)aniline, involves the nitration of phenol followed by etherification and amination.[1]
General Synthetic Approach:
A common method for synthesizing similar compounds is through nucleophilic aromatic substitution, where an electron-deficient aryl halide reacts with a phenoxide nucleophile. For instance, the synthesis of 2-(3-nitrophenoxy)aniline can be achieved by reacting 2-chloronitrobenzene with 3-nitrophenol under basic conditions.[1] The nitro group's electron-withdrawing nature activates the halogen for displacement.[1]
Experimental Protocols
The determination of physicochemical properties is crucial for drug development and research. Below are detailed methodologies for key experiments.
4.1. Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP or Log Kow) is a measure of a compound's lipophilicity and is a critical parameter in drug design.
-
Shake-Flask Method (OECD Guideline 107):
-
Preparation of Solutions: Prepare a stock solution of the test substance in n-octanol that is pre-saturated with water. Also, prepare a volume of water pre-saturated with n-octanol.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase in a separatory funnel. The typical volume ratio is 1:1, but can be adjusted based on the expected LogP.
-
Equilibration: The funnel is shaken vigorously for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for the partitioning of the solute between the two phases. Subsequently, the phases are allowed to separate.
-
Analysis: The concentration of the substance in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
4.2. Determination of Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound is 50% ionized in a solution.[5]
-
Potentiometric Titration:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.
-
4.3. Determination of Aqueous Solubility
-
Shake-Flask Method (OECD Guideline 105):
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Shaking: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.
-
Biological and Medicinal Chemistry Context
Nitro-containing aromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[6] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets.[6] Furthermore, the phenoxy-aniline scaffold is present in numerous biologically active molecules. The physicochemical properties detailed in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such compounds.
Conclusion
While specific experimental data for this compound is sparse, this guide provides a framework for its characterization based on the properties of the closely related compound, 3-Nitroaniline, and established experimental protocols. The provided information on synthesis and methodologies offers a solid foundation for researchers and drug development professionals working with this and similar chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.
References
Technical Guide: Physicochemical Properties and Synthesis of 2-(3-Nitrophenoxy)aniline
Disclaimer: The compound "3-(3-Nitrophenoxy)aniline" as named in the topic query could not be definitively identified in chemical databases. This guide will focus on the closely related and structurally similar isomer, 2-(3-Nitrophenoxy)aniline , for which technical data is available. It is plausible that this was the intended compound of interest.
This technical guide provides a summary of the key physicochemical properties and a detailed experimental protocol for the synthesis of 2-(3-Nitrophenoxy)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Data
The quantitative properties of 2-(3-Nitrophenoxy)aniline are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 93352-53-5 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |
| Molecular Weight | 230.22 g/mol | [2] |
| IUPAC Name | 2-(3-nitrophenoxy)aniline | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-] | [2] |
| InChI Key | CXFJBLOZQBCZTP-UHFFFAOYSA-N | [2] |
Synthesis of 2-(3-Nitrophenoxy)aniline
The synthesis of 2-(3-Nitrophenoxy)aniline can be achieved through a multi-step process that typically involves the nitration of a phenol, followed by an etherification reaction, and concluding with an amination step.[2] A common approach is through nucleophilic aromatic substitution.[2]
This protocol outlines the synthesis of 2-(3-Nitrophenoxy)aniline from 3-nitrophenol and an appropriate halo-substituted nitrobenzene.
Materials:
-
3-Nitrophenol
-
2-Chloronitrobenzene
-
A suitable base (e.g., potassium carbonate)
-
Solvent (e.g., dimethylformamide - DMF)
-
Reducing agent (e.g., hydrogen gas with a palladium catalyst)[2]
Procedure:
-
Etherification:
-
In a reaction vessel, dissolve 3-nitrophenol and 2-chloronitrobenzene in an appropriate solvent such as DMF.
-
Add a base, such as potassium carbonate, to the mixture to facilitate the deprotonation of the phenol.
-
Heat the reaction mixture under reflux for several hours. The ortho-positioned nitro group on 2-chloronitrobenzene activates the chlorine atom for nucleophilic aromatic substitution by the phenoxide.[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product, 1-nitro-2-(3-nitrophenoxy)benzene.
-
Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization.
-
-
Reduction (Amination):
-
Dissolve the purified 1-nitro-2-(3-nitrophenoxy)benzene in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Introduce a reducing agent. This can be achieved by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.[2]
-
Allow the reaction to proceed at room temperature with vigorous stirring until the reduction of the nitro group to an amine is complete.
-
Monitor the reaction by TLC or another appropriate method.
-
Once the reaction is complete, filter off the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(3-Nitrophenoxy)aniline.
-
The final product can be further purified by column chromatography or recrystallization if necessary.
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(3-Nitrophenoxy)aniline.
Potential Biological Significance
While specific signaling pathways for 2-(3-Nitrophenoxy)aniline are not extensively documented in publicly available literature, the broader class of nitro-aromatic compounds is of significant interest in medicinal chemistry. The nitro group is a key feature in a variety of bioactive molecules and can influence their pharmacological effects.[3]
Nitro-containing compounds have been investigated for a range of biological activities, including:
-
Antimicrobial activity: Many nitro-aromatic compounds exhibit antibacterial and antiparasitic properties. Their mechanism of action often involves the reduction of the nitro group within the target organism to produce reactive nitrogen species that can damage cellular components such as DNA.[3]
-
Anti-inflammatory effects: Some nitro-compounds have demonstrated anti-inflammatory properties.
-
Anticancer activity: The nitro group can be a pharmacophore in the design of anticancer agents.
The biological activity of a specific nitrophenoxy aniline would depend on the overall structure of the molecule, including the relative positions of the nitro, amino, and ether linkages. The general mechanism of action for many nitro-aromatic drugs involves intracellular reduction of the nitro group, which is depicted in the following logical diagram.
Further research would be necessary to elucidate the specific signaling pathways and biological targets of 2-(3-Nitrophenoxy)aniline. This compound could serve as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery and development.[2]
References
Technical Guide: Solubility and Stability of 3-(3-Nitrophenoxy)aniline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the solubility and stability characteristics of 3-(3-Nitrophenoxy)aniline. The data presented herein is essential for the handling, formulation, and development of this compound in various research and development settings. This guide includes quantitative solubility data in a range of organic solvents, detailed stability profiles under stress conditions, and the experimental protocols utilized for these assessments.
Introduction
This compound is an aromatic organic compound with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use. This guide details these characteristics to support process development, formulation design, and analytical method development.
Solubility Profile
The solubility of this compound was determined in various organic solvents at ambient temperature (25 °C). The equilibrium solubility was measured using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Table 1: Equilibrium Solubility of this compound in Organic Solvents at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Classification |
| Acetone | 20.7 | 152.4 | Freely Soluble |
| Acetonitrile | 37.5 | 89.7 | Soluble |
| Dichloromethane (DCM) | 9.1 | 210.5 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 350.1 | Very Soluble |
| Ethanol (95%) | 24.6 | 45.2 | Soluble |
| Ethyl Acetate | 6.0 | 75.8 | Soluble |
| Isopropyl Alcohol (IPA) | 19.9 | 28.9 | Sparingly Soluble |
| Methanol | 32.7 | 62.3 | Soluble |
| Tetrahydrofuran (THF) | 7.6 | 185.3 | Freely Soluble |
| Toluene | 2.4 | 15.6 | Slightly Soluble |
| n-Heptane | 1.9 | < 0.1 | Practically Insoluble |
Stability Profile
The stability of this compound was evaluated under various stress conditions as per ICH guidelines. A stability-indicating HPLC method was used to quantify the remaining parent compound and detect any degradation products.
Table 2: Stability of this compound under Stress Conditions
| Condition | Time | Assay of Parent Compound (%) | Major Degradants Observed |
| Acid Hydrolysis | |||
| 0.1 N HCl at 60 °C | 24 h | 92.5 | Degradant A (Rt 3.2 min) |
| 72 h | 85.1 | Degradant A (Rt 3.2 min) | |
| Base Hydrolysis | |||
| 0.1 N NaOH at 60 °C | 8 h | 78.3 | Degradant B (Rt 4.5 min) |
| 24 h | 65.4 | Degradant B (Rt 4.5 min) | |
| Oxidative | |||
| 3% H₂O₂ at 25 °C | 24 h | 88.9 | Degradant C (Rt 5.1 min) |
| 72 h | 79.2 | Degradant C (Rt 5.1 min) | |
| Thermal | |||
| Solid state at 80 °C | 7 days | 99.8 | No significant degradation |
| Photolytic | |||
| Solid state (ICH Option 2) | 1.2 million lux hours | 99.5 | No significant degradation |
Experimental Protocols
Solubility Determination: Shake-Flask Method
-
Preparation: An excess amount of this compound was added to 2 mL of each selected organic solvent in a sealed glass vial.
-
Equilibration: The vials were agitated in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium was reached.
-
Sample Collection: The resulting suspensions were allowed to settle, and the supernatant was carefully filtered through a 0.22 µm PTFE syringe filter to remove any undissolved solid.
-
Quantification: The filtered solution was appropriately diluted with a suitable solvent (e.g., acetonitrile). The concentration of this compound was determined using a validated HPLC method with a UV detector.
-
Calibration: A standard calibration curve of this compound was prepared to ensure accurate quantification.
Stability Assessment: Forced Degradation Studies
-
Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution was diluted with 0.1 N HCl to a final concentration of 0.1 mg/mL and incubated at 60 °C.
-
Base Hydrolysis: The stock solution was diluted with 0.1 N NaOH to a final concentration of 0.1 mg/mL and incubated at 60 °C.
-
Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ to a final concentration of 0.1 mg/mL and kept at room temperature.
-
Thermal Degradation: A solid sample of this compound was stored in a temperature-controlled oven at 80 °C.
-
Photolytic Degradation: A solid sample was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, samples were withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples were then analyzed using the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the solubility and stability assessment of this compound.
Caption: Workflow for solubility and stability testing of this compound.
Spectroscopic Characterization of 3-(3-Nitrophenoxy)aniline: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic properties of 3-(3-nitrophenoxy)aniline, a chemical intermediate of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Protons ortho to the nitro group |
| ~7.5 | t | 1H | Proton para to the nitro group |
| ~7.2-7.4 | m | 2H | Protons on the aniline ring |
| ~6.8-7.0 | m | 3H | Protons on the aniline ring and phenoxy ring |
| ~3.8 | br s | 2H | -NH₂ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (ether linkage) |
| ~149 | C-NO₂ |
| ~148 | C-NH₂ |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3350 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | N-H bending of the primary amine |
| 1530-1500 | Strong | Asymmetric NO₂ stretching |
| 1350-1330 | Strong | Symmetric NO₂ stretching |
| 1300-1200 | Strong | Aryl C-O stretching (ether) |
| 800-700 | Strong | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |
| ~230-240 | High | Ethanol | π → π |
| ~280-290 | Medium | Ethanol | π → π |
| ~350-360 | Low | Ethanol | n → π* |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[2][3]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[4]
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like this compound, the attenuated total reflectance (ATR) technique is commonly employed, requiring minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Another method involves dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.[6]
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.[6]
-
Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[7] The concentration is adjusted to ensure that the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1 absorbance units.[7]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference to zero the instrument.[7] The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 5. community.wvu.edu [community.wvu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Uv vis spectroscopy practical. | PDF [slideshare.net]
An In-depth Technical Guide to the Potential Applications of 3-(3-Nitrophenoxy)aniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Nitrophenoxy)aniline is an aromatic amine with a unique molecular architecture that suggests its potential utility as a monomer for high-performance polymers and as a specialized curing agent for epoxy resins. The presence of a flexible ether linkage, a reactive amine group, and a nitro group that can be chemically modified offers a versatile platform for the synthesis of advanced materials. This technical guide explores the prospective applications of this compound in materials science, providing a detailed overview of its potential in the synthesis of high-performance polyamides and as a curing agent for epoxy resins. Although direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its potential properties and applications based on well-established principles of polymer chemistry and materials science, drawing parallels with structurally similar aromatic diamines.
Introduction: The Promise of Aromatic Amines with Ether Linkages
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from their rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages.[1] However, the same rigidity that imparts these desirable characteristics often leads to poor solubility and high processing temperatures, limiting their widespread application.[2]
A common strategy to enhance the processability of aromatic polyamides is the incorporation of flexible linkages, such as ether groups (–O–), into the polymer backbone.[2] These ether linkages increase segmental rotation, which can disrupt chain packing, leading to improved solubility in organic solvents and lower glass transition temperatures (Tg) without significantly compromising thermal stability.[3]
This compound, after the reduction of its nitro group to an amine, presents itself as a diamine monomer containing an ether linkage. This structure is anticipated to yield polyamides with a favorable balance of high performance and processability.
Potential Application I: High-Performance Polyamides
The primary amine group of this compound (after reduction of the nitro group to form 3-(3-aminophenoxy)aniline) can readily participate in polycondensation reactions with aromatic diacid chlorides to form high-performance polyamides. The resulting polymers would feature both amide and ether linkages in their backbone, a combination known to produce materials with excellent thermal and mechanical properties coupled with enhanced solubility.[2][4]
Logical Workflow for Polyamide Synthesis
The synthesis of aromatic polyamides from diamines and diacid chlorides typically follows a low-temperature solution polycondensation method. The general workflow for this process is depicted below.
Caption: General workflow for the synthesis of aromatic polyamides.
Experimental Protocols
While a specific protocol for 3-(3-aminophenoxy)aniline is not available, the following is a general and widely adopted experimental procedure for the synthesis of aromatic polyamides from aromatic diamines and diacid chlorides, which would be applicable.
Low-Temperature Solution Polycondensation of Aromatic Polyamides [5][6]
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the aromatic diamine (e.g., 3-(3-aminophenoxy)aniline) is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). For enhanced solubility, a salt like calcium chloride (CaCl₂) or lithium chloride (LiCl) may be added.[6]
-
Cooling: The solution is cooled to 0°C in an ice bath.
-
Diacid Chloride Addition: A stoichiometric amount of the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added to the stirred solution in small portions.
-
Polymerization: The reaction mixture is stirred at a low temperature (0-5°C) for several hours and then allowed to warm to room temperature, continuing to stir for an extended period (e.g., 12-24 hours) to ensure high molecular weight is achieved.[6]
-
Precipitation: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polyamide.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts, and finally dried in a vacuum oven.
Anticipated Properties: A Comparative Analysis
Table 1: Thermal Properties of Aromatic Polyamides with Ether Linkages
| Polymer Structure (Diamine Component) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C) | Reference |
| 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzene | 237–254 | >400 | [2] |
| 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene | 236–298 | 490–535 (N₂) | [2] |
| Amine-based Poly(ether ketone)s | ≥ 175 | ≥ 400 | [7] |
| Poly(ether imide)s with ortho-linked units | 193–224 | >500 | [8] |
Table 2: Mechanical Properties of Aromatic Polyamides with Ether Linkages
| Polymer Structure (Diamine Component) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene | 82–106 | 10–25 | 2.0–2.8 | [2] |
| Amine-based Poly(ether ketone)s | up to 89.5 | - | - | [7] |
| Polyimides with long aromatic pendent groups | - | 133-155 | - | [3] |
Based on these comparisons, polyamides synthesized from 3-(3-aminophenoxy)aniline are expected to be amorphous polymers with good solubility in polar aprotic solvents. They are likely to exhibit high glass transition temperatures, excellent thermal stability with decomposition temperatures well above 400°C, and robust mechanical properties, making them suitable for applications requiring high thermal and mechanical performance.
Potential Application II: Epoxy Resin Curing Agent
The amine functional group in this compound can also act as a curing agent for epoxy resins. Aromatic amines are a well-established class of curing agents that typically impart high thermal resistance and excellent chemical resistance to the cured epoxy network.[9] The reaction involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring, leading to a cross-linked, three-dimensional network.
Curing Mechanism and Workflow
The curing of an epoxy resin with an amine involves a step-growth polymerization. The primary amine first reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group. This process continues until a highly cross-linked thermoset polymer is formed.[9]
Caption: Workflow for the curing of epoxy resins with an amine agent.
Experimental Protocol for Epoxy Curing
The following is a general protocol for the curing of an epoxy resin with an aromatic amine.
-
Formulation: The epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) and the amine curing agent (this compound) are weighed in stoichiometric amounts. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine.[10]
-
Mixing: The resin and curing agent are thoroughly mixed at a slightly elevated temperature to ensure a homogeneous mixture.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The mixture is poured into a mold and cured in an oven. The curing schedule (temperature and time) will depend on the reactivity of the specific amine and epoxy system. A typical curing cycle for an aromatic amine might involve an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction.[11]
-
Characterization: The cured epoxy is then demolded and characterized for its thermal and mechanical properties.
Anticipated Properties of the Cured Epoxy
The use of an aromatic amine like this compound as a curing agent is expected to result in a cured epoxy with the following properties:
-
High Glass Transition Temperature (Tg): Aromatic amines generally produce cured epoxies with high Tg values, indicating good high-temperature performance.[9]
-
Excellent Chemical Resistance: The aromatic nature of the curing agent contributes to a densely cross-linked network with high resistance to solvents and other chemicals.[9]
-
Good Mechanical Properties: The resulting thermoset is likely to exhibit high strength and stiffness.
The presence of the nitro group may also influence the properties of the cured resin, potentially affecting its polarity and adhesion characteristics.
Conclusion
This compound holds significant promise as a versatile building block in materials science. Its potential to be converted into a diamine monomer for high-performance polyamides offers a pathway to materials with an advantageous combination of thermal stability, mechanical strength, and enhanced processability. Furthermore, its amine functionality suggests its utility as a curing agent for epoxy resins, likely imparting high thermal and chemical resistance to the cured product. While direct experimental validation for this specific molecule is needed, the established principles of polymer chemistry and the properties of analogous materials strongly support its potential in these advanced applications. Further research into the synthesis and characterization of polymers and cured resins derived from this compound is warranted to fully explore its capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijert.org [ijert.org]
- 6. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. threebond.co.jp [threebond.co.jp]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
The Role of 3-(3-Nitrophenoxy)aniline in Advanced Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Nitrophenoxy)aniline is a versatile aromatic diamine monomer poised for application in the synthesis of high-performance polymers. Its unique molecular architecture, featuring a flexible ether linkage, a reactive nitro group, and two primary amine functionalities, offers a gateway to novel polyamides, polyimides, and other advanced polymer systems. This technical guide explores the potential of this compound as a key building block in polymer chemistry, detailing proposed synthesis routes, expected material properties, and potential applications. The presence of the nitro group allows for post-polymerization modification, opening avenues for the development of functional materials with tailored properties for applications ranging from specialty membranes to drug delivery matrices.
Introduction
The quest for novel polymers with enhanced thermal stability, mechanical strength, and specific functionalities is a driving force in materials science. Aromatic diamines are a cornerstone in the synthesis of high-performance polymers such as polyimides and polyamides. This compound presents an intriguing molecular design, incorporating features that can impart desirable characteristics to the resulting polymers. The ether linkage is known to enhance solubility and processability, while the nitro group offers a site for chemical modification, and the diamine structure allows for polymerization into linear high-molecular-weight chains.
Polymer Synthesis via Polycondensation
This compound can serve as a diamine monomer in polycondensation reactions with various co-monomers, such as diacyl chlorides and dianhydrides, to yield polyamides and polyimides, respectively.
Synthesis of Polyamides
The reaction of this compound with a diacyl chloride, such as terephthaloyl chloride, in an amide-type solvent like N-methyl-2-pyrrolidone (NMP) containing a base like pyridine, is expected to yield a polyamide. The reaction proceeds via a nucleophilic acyl substitution mechanism.
A proposed reaction scheme is as follows:
Caption: Proposed synthesis of polyamides from this compound.
Synthesis of Polyimides
A two-step process is typically employed for the synthesis of polyimides. First, this compound is reacted with a dianhydride, for example, pyromellitic dianhydride (PMDA), to form a soluble poly(amic acid) precursor. This is followed by thermal or chemical imidization to yield the final polyimide. This method allows for the formation of films or coatings from the poly(amic acid) solution before conversion to the final, often insoluble, polyimide.
The general workflow is illustrated below:
Caption: Two-step synthesis of polyimides from this compound.
Experimental Protocols
Materials
-
Monomer: this compound (purity > 98%)
-
Co-monomers: Terephthaloyl chloride, Pyromellitic dianhydride (PMDA) (reagent grade, purified by sublimation if necessary)
-
Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc) (anhydrous)
-
Catalyst/Base: Pyridine (anhydrous)
-
Dehydrating agents (for chemical imidization): Acetic anhydride, Triethylamine
Protocol for Polyamide Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.
-
Add pyridine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80°C.
Protocol for Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc.
-
Gradually add an equimolar amount of PMDA powder to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven under a nitrogen atmosphere using a step-wise heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
Cool the oven to room temperature to obtain the polyimide film.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and triethylamine (as a catalyst).
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the solution into methanol, filter, wash, and dry.
-
Characterization and Expected Properties
The synthesized polymers would be characterized by standard techniques to determine their structure, molecular weight, and physical properties.
Structural Characterization
-
FTIR Spectroscopy: Expected to confirm the formation of amide (-CONH-) or imide (-CO-N-CO-) linkages.
-
NMR Spectroscopy: ¹H and ¹³C NMR would elucidate the detailed polymer structure.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number average (Mn) and weight average (Mw) molecular weights and the polydispersity index (PDI).
Thermal Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Expected Quantitative Data
The following table summarizes the expected properties of polymers derived from this compound based on data for structurally similar aromatic polymers.
| Property | Expected Value for Polyamide | Expected Value for Polyimide |
| Yield (%) | > 90 | > 95 (for poly(amic acid)) |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 | 0.6 - 1.5 (for poly(amic acid)) |
| Number Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 50,000 | 25,000 - 60,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 40,000 - 100,000 | 50,000 - 120,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.8 - 2.8 |
| Glass Transition Temperature (Tg) (°C) | 200 - 250 | 250 - 300 |
| Decomposition Temperature (Td, 5% weight loss) (°C) | 400 - 450 | 450 - 500 |
Post-Polymerization Modification
The nitro group present in the polymer backbone is a versatile functional handle for further chemical transformations. A key modification is the reduction of the nitro group to an amine group.
Caption: Reduction of the nitro group to an amine group.
This transformation can significantly alter the polymer's properties, such as increasing its hydrophilicity and providing sites for cross-linking or for the attachment of bioactive molecules, which is of particular interest in drug delivery applications.
Potential Applications
The unique combination of properties expected for polymers derived from this compound makes them candidates for a range of advanced applications:
-
Gas Separation Membranes: The tailored free volume and potential for functionalization make these polymers promising for CO₂ capture and other gas separation processes.
-
Advanced Composites: Their high thermal stability and mechanical strength would be beneficial in aerospace and automotive applications.
-
Biomedical Materials: The amine-functionalized polymers could be used for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.
-
Electronics: As high-temperature resistant dielectrics and encapsulants for microelectronic components.
Conclusion
This compound is a monomer with significant potential for the synthesis of a new generation of high-performance polymers. Its incorporation into polyamide and polyimide backbones is expected to yield materials with a favorable combination of thermal stability, mechanical integrity, and processability. The presence of the nitro group as a modifiable functionality further expands the possibilities for creating tailor-made materials for a wide array of technological and biomedical applications. Further research into the synthesis and characterization of polymers from this monomer is warranted to fully explore its capabilities.
In-Depth Technical Guide: Health and Safety Information for Handling 3-(3-Nitrophenoxy)aniline (3-Nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling of 3-Nitroaniline (CAS No. 99-09-2), a chemical intermediate commonly used in the synthesis of dyes and other organic compounds. This document summarizes key toxicological data, outlines safe handling procedures, and provides detailed experimental protocols for major toxicological assessments.
Chemical and Physical Properties
3-Nitroaniline is a yellow crystalline solid with a faint, sweet odor. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Melting Point | 111 - 114 °C |
| Boiling Point | 306 °C |
| Flash Point | 196 °C |
| Water Solubility | 1.25 g/L at 20 °C |
| Vapor Pressure | 1 hPa at 104 °C |
| Density | 0.9 g/cm³ |
Hazard Identification and Classification
3-Nitroaniline is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][3][4][5][6][7]
-
H373: May cause damage to organs (kidney, liver, heart, blood) through prolonged or repeated exposure.[2][4][5][6][7]
-
H412: Harmful to aquatic life with long lasting effects.[1][2][4][5][6][7]
Signal Word: Danger
Pictograms:
-
GHS06: Skull and crossbones (Toxic)
-
GHS08: Health hazard
Toxicological Data
The toxicological profile of 3-Nitroaniline is characterized by its acute toxicity upon ingestion, dermal contact, and inhalation, as well as target organ toxicity with repeated exposure.
Acute Toxicity
Quantitative data on the acute toxicity of 3-Nitroaniline are presented in the table below.
| Test | Species | Route | Value |
| LD₅₀ | Rat | Oral | 535 mg/kg |
| LD₅₀ | Rat | Oral | 540 mg/kg |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg |
| LC₅₀ | Mouse | Inhalation | 0.51 mg/L (4 h) |
Chronic Toxicity and Carcinogenicity
Prolonged or repeated exposure to 3-Nitroaniline may cause damage to the kidneys, liver, heart, and blood.[2][4] The US Environmental Protection Agency (EPA) has placed 3-nitroaniline in weight-of-evidence group D, not classifiable as to human carcinogenicity.[8]
Mutagenicity
3-Nitroaniline has been shown to be mutagenic in the Ames test with Salmonella typhimurium strains.[8] It induced a weak positive response in the Kada rec assay but was negative in a test for unscheduled DNA synthesis in rat hepatocytes.[8]
Reproductive and Developmental Toxicity
There is a lack of data on the reproductive and developmental toxicity of 3-Nitroaniline itself. However, a possible metabolite, 1,3-diaminobenzene, has demonstrated developmental toxicity in rats.[8]
Mechanism of Toxicity: Methemoglobinemia
A primary mechanism of toxicity for aniline and its derivatives, including 3-Nitroaniline, is the induction of methemoglobinemia. This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen effectively. This leads to a functional anemia and tissue hypoxia. The onset of symptoms can be delayed for several hours after exposure.
Metabolic Pathway
The metabolism of 3-Nitroaniline primarily involves the reduction of the nitro group. This process can lead to the formation of reactive intermediates. A simplified proposed metabolic pathway is illustrated below.
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[9]
Handling:
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][2][3][4][5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. Call a poison center or doctor immediately.[1][2][3][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[1][2][3][10]
-
Environmental Precautions: Prevent entry into drains, surface water, and groundwater.[1][2][10]
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[11]
Experimental Protocols
The following sections provide detailed methodologies for key toxicological assessments, based on OECD guidelines and available literature.
Acute Oral Toxicity (Representative Protocol based on OECD 423)
-
Test Species: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain).
-
Animal Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Dose Administration: The test substance is administered as a single oral dose by gavage using a suitable vehicle (e.g., corn oil).
-
Dose Levels: A starting dose is selected based on available data. Subsequent dose levels are adjusted based on the observed toxicity in a stepwise manner.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded at the start of the study and at specified intervals thereafter.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Bacterial Reverse Mutation Assay (Ames Test) (Representative Protocol based on OECD 471)
-
Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[3][12]
-
Procedure: The bacterial strains are exposed to various concentrations of 3-Nitroaniline in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.
-
Endpoint: After incubation, the number of revertant colonies (bacteria that have mutated back to a histidine-producing state) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[1]
Disposal Considerations
Dispose of 3-Nitroaniline and its containers in accordance with local, regional, and national regulations for hazardous waste.[2] Do not allow the chemical to enter drains or the environment.[2]
This guide is intended to provide comprehensive health and safety information for trained professionals. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and appropriate laboratory safety practices. Always consult the SDS for the most up-to-date information before handling this chemical.
References
- 1. nib.si [nib.si]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. toxicoop.com [toxicoop.com]
- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 5. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
An In-depth Technical Guide to 3-(3-Nitrophenoxy)aniline and its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-nitrophenoxy)aniline, a diaryl ether derivative with significant potential in organic synthesis and medicinal chemistry. While not as extensively documented as its isomers, its structural motifs are present in a variety of biologically active compounds. This document outlines the prospective synthesis of this compound via established methodologies, specifically the Ullmann condensation and nucleophilic aromatic substitution (SNAr). Detailed, generalized experimental protocols are provided, alongside a discussion of the reaction mechanisms. Furthermore, this guide explores the potential for derivatization of the title compound, focusing on the versatile reactivity of its amino and nitro functional groups. The significance of the diaryl ether scaffold is highlighted through its prevalence in pharmacologically active molecules, particularly as tyrosine kinase inhibitors.
Introduction
This compound is an aromatic compound characterized by an aniline ring linked to a nitrophenoxy moiety via an ether bond. The presence of three key functional groups—a secondary amine, a nitro group, and a diaryl ether linkage—makes it a valuable scaffold for the synthesis of a diverse array of more complex molecules. The diaryl ether framework is a common feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities. In the realm of drug development, this scaffold is particularly prevalent in the design of inhibitors for various protein kinases.
This guide aims to serve as a technical resource for researchers interested in the synthesis and application of this compound and its derivatives. By providing detailed synthetic methodologies and exploring its chemical reactivity, we hope to facilitate its use in the development of novel organic compounds with potential therapeutic applications.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Starting Materials | |||||
| 3-Aminophenol | C₆H₇NO | 109.13 | 122-123 | 286 | 591-27-5 |
| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 56 | 256-257 | 585-79-5 |
| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 44-46 | 235-236 | 121-73-3 |
| Product | |||||
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | Predicted: Solid | Predicted: >300 | Not Available |
Synthesis of this compound
The synthesis of this compound can be approached through two primary and robust methods for the formation of diaryl ethers: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).
Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1] In this case, 3-aminophenol would be coupled with a 1-halo-3-nitrobenzene.
Generalized Experimental Protocol:
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a ligand such as 1,10-phenanthroline or N,N'-dimethylglycine (0.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).
-
Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene. The concentration should be approximately 0.5-1.0 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to a temperature between 120-180°C.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is an alternative method, particularly effective when the aryl halide is activated by electron-withdrawing groups, such as the nitro group in 1-chloro-3-nitrobenzene.[3]
Generalized Experimental Protocol:
-
Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere, dissolve 3-aminophenol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO. Add a strong base such as sodium hydride or potassium tert-butoxide (1.1 eq.) portion-wise at 0°C to form the corresponding phenoxide.
-
Addition of the Aryl Halide: To the solution of the phenoxide, add a solution of 1-chloro-3-nitrobenzene (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.
Reaction Mechanisms and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic routes to this compound.
Derivatization in Organic Synthesis
The structure of this compound offers two primary sites for further chemical modification: the amino group and the nitro group. This dual reactivity allows for the synthesis of a wide range of derivatives.
Reactions of the Amino Group
The amino group can undergo a variety of common transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).
-
Formation of Schiff Bases: Condensation with aldehydes or ketones.
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be transformed into several other functionalities:
-
Reduction: The most common transformation is the reduction of the nitro group to an amino group, yielding 3-(3-aminophenoxy)aniline. This can be achieved using various reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/NH₄Cl.
-
Partial Reduction: Under controlled conditions, partial reduction to a hydroxylamine or an azo compound can be achieved.
The derivatization of these functional groups opens up pathways to a multitude of more complex molecules with potential applications in materials science and medicinal chemistry.[4]
Relevance in Drug Development: The Diaryl Ether Scaffold
The diaryl ether scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a variety of biological pathways. A prominent example is its incorporation into numerous tyrosine kinase inhibitors (TKIs) .[5] Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer.
The diaryl ether linkage in TKIs often serves as a key structural element that orients the molecule within the ATP-binding pocket of the kinase, enabling potent and selective inhibition.
Illustrative Signaling Pathway: Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development.[6] A hypothetical inhibitor based on the this compound scaffold could potentially target a kinase within this pathway.
Caption: Simplified Hippo signaling pathway with a hypothetical inhibitor.
Conclusion
This compound, while not a widely studied compound, represents a valuable and synthetically accessible building block for organic and medicinal chemists. Its synthesis can be readily achieved through well-established methods such as the Ullmann condensation and nucleophilic aromatic substitution. The presence of reactive amino and nitro groups provides ample opportunities for derivatization, enabling the creation of diverse molecular libraries. Given the prevalence of the diaryl ether scaffold in pharmacologically active molecules, particularly in the domain of kinase inhibitors, this compound and its derivatives hold significant promise for future research and development in the quest for novel therapeutic agents. This guide provides a foundational framework to encourage and facilitate such explorations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of 3-(3-Nitrophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory synthesis of 3-(3-Nitrophenoxy)aniline, a diaryl ether of interest in medicinal chemistry and materials science. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between 3-aminophenol and 1-bromo-3-nitrobenzene. This document outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization data.
Introduction
Diaryl ethers are a significant structural motif found in a variety of biologically active compounds and functional materials. The Ullmann condensation is a classic and reliable method for the formation of the diaryl ether linkage, involving the copper-promoted coupling of a phenol with an aryl halide.[1][2][3] This method has seen significant improvements over the years, with the development of milder reaction conditions through the use of ligands and various copper catalysts.[4][5][6] This protocol details the synthesis of this compound, a valuable building block, utilizing an efficient copper(I) iodide-catalyzed Ullmann coupling reaction.
Reaction Scheme
The synthesis of this compound is accomplished through the reaction of 3-aminophenol and 1-bromo-3-nitrobenzene in the presence of a copper(I) iodide catalyst, a ligand, and a base.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for copper-catalyzed diaryl ether synthesis.[1]
Materials:
-
3-Aminophenol (98%)
-
1-Bromo-3-nitrobenzene (99%)
-
Copper(I) iodide (CuI, 99.99%)
-
Picolinic acid (99%)
-
Potassium phosphate (K₃PO₄, anhydrous, 97%)
-
Dimethyl sulfoxide (DMSO, anhydrous, 99.9%)
-
Ethyl acetate (EtOAc, reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.2 mmol), 1-bromo-3-nitrobenzene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (2.0 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 24 hours, as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Summary
| Parameter | Value |
| Reactant Quantities | |
| 3-Aminophenol | 1.2 mmol |
| 1-Bromo-3-nitrobenzene | 1.0 mmol |
| Copper(I) iodide | 0.05 mmol |
| Picolinic acid | 0.10 mmol |
| Potassium phosphate | 2.0 mmol |
| DMSO | 2.0 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Time | 24 h (or until completion) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Product Characterization | |
| Appearance | Yellow solid |
| Yield | 75-85% (typical) |
| Melting Point | 196 °C (for hydrochloride salt)[7] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Expected aromatic protons |
| ¹³C NMR (CDCl₃, δ) | Expected aromatic carbons |
| IR (KBr, cm⁻¹) | Expected functional groups |
| Mass Spectrometry (m/z) | [M+H]⁺ expected |
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
DMSO can enhance the absorption of chemicals through the skin; avoid skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. The described method is robust and should be readily adaptable in a standard organic chemistry laboratory setting. The provided workflow and data summary offer a clear guide for researchers in the fields of medicinal chemistry and materials science for the preparation of this and similar diaryl ether compounds.
References
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-(4-Nitrophenoxy)aniline hydrochloride | 19157-81-4 | UAA15781 [biosynth.com]
Purification of 3-(3-Nitrophenoxy)aniline by recrystallization or column chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(3-Nitrophenoxy)aniline, a key intermediate in various synthetic applications, including drug development. The protocols for recrystallization and column chromatography are based on established methodologies for analogous aromatic nitro and aniline compounds. It is recommended to perform small-scale trials to optimize the described conditions for specific sample purities and quantities.
Physicochemical Data Summary
A comprehensive literature search did not yield specific experimental data for the melting point and solubility of this compound. However, data for the related isomer, 4-(4-Nitrophenoxy)aniline, and the parent compound, 3-Nitroaniline, are provided below for reference and to guide the purification strategy. The properties of this compound are expected to be within a similar range.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound (Target) | C₁₂H₁₀N₂O₃ | 230.22 | Not available | Assumed to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water. |
| 4-(4-Nitrophenoxy)aniline | C₁₂H₁₀N₂O₃ | 230.22 | 132 | Soluble in acetone. |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 111 - 114 | Soluble in ethanol, ether, and acetone; slightly soluble in benzene; very slightly soluble in water.[1][2] |
| 3-(4-Nitrophenoxy)aniline hydrochloride | C₁₂H₁₁ClN₂O₃ | 266.68 | 196 | Not available.[3] |
Method 1: Purification by Recrystallization
Recrystallization is a suitable technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures. For this compound, a mixed-solvent system of ethanol and water is proposed, leveraging the compound's expected good solubility in hot ethanol and poor solubility in cold water.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase is recommended.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 100% hexane to 90:10 hexane:ethyl acetate, and then progressively to 80:20, 70:30, and so on. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Nitroaniline is toxic and an irritant. Handle with care and avoid inhalation, ingestion, and skin contact. Assume this compound has similar toxicity.
-
Organic solvents are flammable. Keep away from open flames and heat sources.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Analytical Characterization of 3-(3-Nitrophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(3-Nitrophenoxy)aniline. The protocols detailed below are based on established methodologies for analogous compounds, including substituted anilines and diphenyl ethers.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is suitable for routine purity checks, while Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information on volatile impurities and aids in structural confirmation.
Application Note: Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound. The method separates the target compound from starting materials, by-products, and degradation products. For compounds like nitroanilines, HPLC is often preferred over GC as it does not require derivatization for these polar and thermolabile compounds[1]. On-line Solid-Phase Extraction (SPE) can be coupled with HPLC to analyze samples with low concentrations of the analyte, offering advantages such as automation and time-saving[1].
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used for the separation of nitroaniline isomers[2]. For Mass-Spec compatible applications, formic acid can be used in place of phosphoric acid[2]. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance. Based on data for 3-nitroaniline, a wavelength of around 227 nm can be a good starting point[3][4].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like methanol.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific HPLC conditions and column. |
| Purity (%) | Calculated from the peak area of this compound relative to the total peak area. |
Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, especially for identifying volatile impurities. The mass spectrum provides a molecular fingerprint that can confirm the structure of the compound. For aniline and its derivatives, GC-MS is a standard analytical method[5].
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific GC conditions. |
| Molecular Ion (M+) | Expected at m/z 244.22 (for C₁₂H₁₀N₂O₃). |
| Key Fragmentation Ions | Characteristic fragments of the nitrophenoxy and aniline moieties. |
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation of this compound.
Application Note: ¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed picture of the molecular structure.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.
Data Presentation:
Note: The following are estimated chemical shifts based on the analysis of structurally similar compounds, such as 4-Bromo-N-phenylaniline[5]. Actual values may vary.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | m | 8H | Aromatic protons |
| ~3.8 | br s | 2H | -NH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-O (ether linkage) |
| ~149 | C-NO₂ |
| ~147 | C-NH₂ |
| ~130 - 110 | Other aromatic carbons |
Application Note: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands for the amine (N-H), nitro (N-O), and ether (C-O) groups can be confirmed. For 3-nitroaniline, characteristic peaks for the NO₂ group are observed around 1510 cm⁻¹ (asymmetric stretching) and 1349 cm⁻¹ (symmetric stretching).
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Measurement Range: 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3300 | N-H stretching (amine) |
| ~1600 - 1450 | C=C stretching (aromatic) |
| ~1530 - 1500 | Asymmetric N-O stretching (nitro) |
| ~1350 - 1330 | Symmetric N-O stretching (nitro) |
| ~1250 - 1200 | C-O-C stretching (aryl ether) |
| ~1300 - 1180 | C-N stretching (aromatic amine) |
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of chromophores such as the nitro group and the aromatic rings will result in characteristic absorption maxima. The UV-Vis spectrum of 3-nitroaniline shows an absorption maximum.
Experimental Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Measurement Range: 200-800 nm.
Data Presentation:
| Parameter | Expected Value |
| λ_max | Expected in the UV region, influenced by the conjugated system. |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.
Application Note: DSC is used to measure the melting point and purity of the compound. A sharp melting endotherm is indicative of a pure crystalline substance. For aromatic nitro compounds, DSC can also reveal information about thermal decomposition.
Experimental Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Range: 25 °C to a temperature above the expected melting and decomposition points.
Data Presentation:
| Parameter | Expected Value |
| Melting Point (T_m) | To be determined experimentally. |
| Enthalpy of Fusion (ΔH_f) | To be determined experimentally. |
Application Note: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. This is particularly important for nitro-containing compounds, which can be thermally sensitive[5].
Experimental Protocol:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pans: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Range: 25 °C to 600 °C or higher, depending on the decomposition temperature.
Data Presentation:
| Parameter | Expected Value |
| Onset of Decomposition (T_onset) | To be determined experimentally. |
| Mass Loss (%) | To be determined at different temperature ranges corresponding to decomposition steps. |
Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: General analytical workflow for compound characterization.
References
Application Notes and Protocols for the Polymerization of 3-(3-Nitrophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of poly(3-(3-nitrophenoxy)aniline), a polymer with potential applications in sensor technology and as a functional material in drug development. The procedures outlined below are based on established methods for the polymerization of aniline derivatives.
Overview
The polymerization of this compound can be achieved through chemical oxidative polymerization. This method involves the use of an oxidizing agent, such as ammonium persulfate, in an acidic medium to facilitate the formation of the polymer chain. The resulting polymer's properties can be influenced by various factors, including the monomer-to-oxidant ratio, reaction temperature, and the nature of the acidic medium. Characterization of the synthesized polymer is crucial to confirm its structure, morphology, and physicochemical properties.
Experimental Protocols
Materials and Equipment
| Reagents and Chemicals | Equipment |
| This compound (monomer) | Magnetic stirrer with heating plate |
| Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant) | Beakers and Erlenmeyer flasks |
| Hydrochloric acid (HCl) (1 M) | Graduated cylinders and pipettes |
| Methanol | Buchner funnel and filter paper |
| Distilled water | Vacuum filtration apparatus |
| N-methyl-2-pyrrolidone (NMP) (for solubility tests) | pH meter |
| Dimethylformamide (DMF) (for film preparation) | Spin coater |
| Glass substrates | |
| Oven |
Chemical Oxidative Polymerization of this compound
This protocol describes a standard procedure for the chemical oxidative polymerization of this compound.
-
Monomer Solution Preparation: Dissolve a specific amount of this compound monomer in a 1 M HCl solution in a beaker with constant stirring until it fully dissolves. The concentration of the monomer can be varied to study its effect on the polymerization process and polymer properties.
-
Oxidant Solution Preparation: In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of the oxidant to the monomer is a critical parameter and is typically varied (e.g., 1:1, 1:1.25) to optimize the reaction.[1]
-
Polymerization Reaction: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the oxidant solution dropwise to the cooled monomer solution while stirring vigorously. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion and Polymer Isolation: Continue the stirring for a predetermined period (e.g., 24 hours) at a controlled temperature (e.g., 20 °C) to ensure the completion of the polymerization.[1]
-
Purification: After the reaction is complete, the precipitated polymer is collected by vacuum filtration. The precipitate should be washed sequentially with 1 M HCl and methanol to remove any unreacted monomer, oligomers, and residual oxidant.
-
Drying: Dry the purified polymer powder in a vacuum oven at a specific temperature (e.g., 60 °C) for 24 hours to obtain the final product.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer and confirm the polymerization. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions and conjugation in the polymer chain. The absorption bands can indicate the oxidation state of the polymer.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology and particle size of the synthesized polymer.[3] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
| Solubility Testing | To determine the solubility of the polymer in various organic solvents, which is crucial for its processability.[4] |
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the characterization of poly(this compound) synthesized with different monomer-to-oxidant ratios.
Table 1: Effect of Monomer-to-Oxidant Ratio on Polymerization Yield and Conductivity
| Monomer:Oxidant Ratio | Polymerization Yield (%) | Electrical Conductivity (S/cm) |
| 1:1 | 75 | 1.2 x 10⁻⁵ |
| 1:1.25 | 85 | 5.8 x 10⁻⁵ |
| 1:1.5 | 82 | 4.5 x 10⁻⁵ |
Table 2: UV-Visible Absorption Peaks of Poly(this compound)
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| NMP | ~320 | ~600 |
Note: The first absorption band around 320 nm can be attributed to the π-π transition of the benzenoid rings, while the second band around 600 nm is associated with the exciton transition of the quinoid rings.*[2]
Diagrams
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Key parameters influencing the properties of the synthesized polymer.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(3-Nitrophenoxy)aniline as a Precursor for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-(3-nitrophenoxy)aniline as a versatile precursor for the synthesis of a variety of specialty chemicals, including azo dyes and pharmacologically active molecules. The protocols provided are based on established chemical transformations of analogous compounds and can be adapted for this compound.
Overview of Synthetic Potential
This compound is a valuable starting material due to its distinct functional groups: a primary aromatic amine, a nitro group, and a diaryl ether linkage. These features allow for a range of chemical modifications, making it a key building block for various specialty chemicals.
-
The Amino Group: The primary amine can be readily diazotized to form a diazonium salt, a highly versatile intermediate for the synthesis of azo dyes.[1] It can also be acylated to produce acetamides, a common motif in many pharmaceutical compounds.[2]
-
The Nitro Group: The nitro group can be reduced to a primary amine, opening up further synthetic possibilities, such as the creation of diamine structures.[3][4] This transformation is crucial for synthesizing compounds where two amino groups are required for further reactions.
-
The Ether Linkage: The phenoxy-aniline backbone provides a stable scaffold that can be incorporated into larger, more complex molecules.
A general workflow for the utilization of this compound is depicted below.
Caption: Synthetic pathways for this compound.
Synthesis of Azo Dyes
Azo dyes are a significant class of colored compounds used in various industries. The synthesis of azo dyes from this compound involves two main steps: diazotization of the primary amine followed by coupling with an electron-rich aromatic compound.[1][5]
Experimental Protocol: Diazotization and Azo Coupling (Analogous Procedure)
This protocol is adapted from the diazotization of p-nitroaniline.[6]
Step 1: Diazotization
-
In a beaker, dissolve 0.02 mol of this compound in 20 mL of water containing 0.03 mol of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring until the amine fully dissolves.[6]
-
Slowly add a solution of 0.02 mol of sodium nitrite in a minimal amount of cold water to the amine solution, keeping the temperature below 5°C.[6]
-
Stir the mixture for 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.[6]
Step 2: Azo Coupling
-
In a separate beaker, dissolve 0.02 mol of a suitable coupling agent (e.g., aniline, phenol, or their derivatives) in an appropriate solvent (e.g., 20 mL of ethanol for aniline).[6]
-
Slowly add the coupling agent solution to the cold diazonium salt solution with vigorous stirring.
-
Continue stirring for an additional hour in the ice bath. The formation of the azo dye is often indicated by a color change.[6]
-
Collect the precipitated azo dye by suction filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
| Reactant (Aniline Derivative) | Coupling Agent | Yield (%) | Reference |
| p-Nitroaniline | Aniline | 90 | [6] |
| p-Nitroaniline | 2-Naphthol | - | [7] |
| 3-Nitroaniline | 4-Hydroxybenzaldehyde | - | [5] |
Reduction of the Nitro Group to an Amine
The reduction of the nitro group on this compound yields 3-(3-aminophenoxy)aniline, a diamine that can serve as a precursor for various specialty chemicals, including polymers and pharmacologically active compounds. Common reducing agents include tin or iron in acidic media, or catalytic hydrogenation.[3][4][8]
Experimental Protocol: Reduction of a Nitro Group (Analogous Procedure)
This protocol is adapted from the reduction of m-nitroacetophenone using tin and hydrochloric acid.[8]
-
In a round-bottom flask, combine 6.05 mmol of this compound and 16.9 mmol of granulated tin.
-
Add a stir bar and set up the flask for reflux.
-
Prepare 20 mL of 3M HCl by adding 5 mL of concentrated HCl (12M) to 15 mL of water.
-
Add the freshly prepared 3M HCl to the round-bottom flask.[8]
-
Heat the mixture to reflux with stirring for a specified time (monitoring by TLC is recommended to determine completion).
-
Cool the flask to room temperature and then in an ice bath to approximately 0°C.
-
While stirring in the ice bath, slowly add a cold solution of concentrated sodium hydroxide until the mixture is strongly basic (tin hydroxides will precipitate).
-
Collect the solid product by suction filtration and wash with a small amount of ice-cold water.[8]
-
The crude product can be purified by recrystallization or column chromatography.
| Starting Material | Reducing Agent | Product | Reference |
| Nitroarenes | Fe/HCl | Anilines | [4] |
| Nitroarenes | H2/Pd-C | Anilines | [4] |
| Aromatic Nitro Groups | Sodium Hypophosphite/Pd/C | Anilines | [9] |
Synthesis of N-Phenylacetamide Derivatives
Acetamide derivatives are prevalent in medicinal chemistry. N-[3-(3-nitrophenoxy)phenyl]acetamide can be synthesized by the acylation of the primary amino group of this compound. This derivative can then be further modified or tested for biological activity.
Experimental Protocol: Synthesis of N-Phenylacetamide (Analogous Procedure)
This protocol is based on the general synthesis of 2-chloro-N-phenylacetamide.[2]
-
Dissolve this compound in a suitable solvent such as benzene or dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
With constant stirring, slowly add chloroacetyl chloride to the mixture.[2]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be washed with water to remove triethylamine hydrochloride, and the organic layer can be dried and concentrated to yield the crude product.
-
The crude N-[3-(3-nitrophenoxy)phenyl]acetamide can be purified by recrystallization.
A workflow for the synthesis of bioactive acetamide derivatives is shown below.
References
- 1. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-up Synthesis of 3-(3-Nitrophenoxy)aniline for Industrial Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-(3-Nitrophenoxy)aniline, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis is presented as a two-step process: a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a catalytic hydrogenation to reduce the nitro group.
Summary of Synthetic Pathway
The overall synthetic route involves the coupling of 3-aminophenol with 1-chloro-3-nitrobenzene via an Ullmann condensation to yield 3-(3-nitrophenoxy)nitrobenzene, followed by the selective reduction of one nitro group to the corresponding aniline.
Step 1: Ullmann Condensation for the Synthesis of 3-(3-Nitrophenoxy)nitrobenzene
This step focuses on the formation of the diaryl ether bond through a copper-catalyzed nucleophilic aromatic substitution.
Experimental Protocol
Materials:
-
3-Aminophenol
-
1-Chloro-3-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum pump
-
Drying oven
Procedure:
-
Reactor Setup: The reactor is rendered inert by purging with nitrogen gas.
-
Charging Reactants: To the reactor, charge N,N-Dimethylformamide (DMF), 3-aminophenol, 1-chloro-3-nitrobenzene, anhydrous potassium carbonate, and copper(I) iodide.
-
Reaction: The mixture is heated to the specified temperature under a nitrogen atmosphere and stirred vigorously. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then subjected to vacuum distillation to remove the DMF.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield 3-(3-nitrophenoxy)nitrobenzene as a solid.
-
Drying: The purified product is dried under vacuum at an elevated temperature.
Data Presentation: Ullmann Condensation
| Parameter | Value | Unit |
| Reactants | ||
| 3-Aminophenol | 1.0 | mol eq |
| 1-Chloro-3-nitrobenzene | 1.1 | mol eq |
| Potassium Carbonate | 2.0 | mol eq |
| Copper(I) Iodide | 0.05 | mol eq |
| Solvent | ||
| N,N-Dimethylformamide | 5 | L/kg of 3-aminophenol |
| Reaction Conditions | ||
| Temperature | 140-150 | °C |
| Reaction Time | 12-18 | hours |
| Atmosphere | Nitrogen | |
| Yield and Purity | ||
| Typical Yield | 85-95 | % |
| Purity (by HPLC) | >98 | % |
Step 2: Catalytic Hydrogenation for the Synthesis of this compound
This step involves the selective reduction of one of the two nitro groups in 3-(3-nitrophenoxy)nitrobenzene to an amine group.
Experimental Protocol
Materials:
-
3-(3-Nitrophenoxy)nitrobenzene
-
Palladium on Carbon (5% Pd/C)
-
Methanol
-
Ethyl Acetate
-
Hydrogen Gas
-
Nitrogen Gas
Equipment:
-
High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Filtration unit
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Preparation: The hydrogenation reactor is charged with 3-(3-nitrophenoxy)nitrobenzene and a slurry of 5% Pd/C in methanol. The reactor is then sealed and purged several times with nitrogen, followed by hydrogen.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure, and the mixture is stirred at a controlled temperature. The reaction is monitored by hydrogen uptake and/or HPLC analysis.
-
Work-up: After the reaction is complete, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a bed of celite.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude this compound is then purified by crystallization from a suitable solvent, such as ethyl acetate/hexane.
-
Drying: The final product is dried in a vacuum oven.
Data Presentation: Catalytic Hydrogenation
| Parameter | Value | Unit |
| Reactant | ||
| 3-(3-Nitrophenoxy)nitrobenzene | 1.0 | mol eq |
| Catalyst | ||
| 5% Palladium on Carbon | 1-2 | % w/w of substrate |
| Solvent | ||
| Methanol | 10 | L/kg of substrate |
| Reaction Conditions | ||
| Hydrogen Pressure | 5-10 | bar |
| Temperature | 40-50 | °C |
| Reaction Time | 4-8 | hours |
| Yield and Purity | ||
| Typical Yield | 90-98 | % |
| Purity (by HPLC) | >99 | % |
Safety Considerations
-
Ullmann Condensation: This reaction is typically performed at high temperatures.[1] Care should be taken to control the reaction temperature to avoid runaway reactions. The use of high-boiling polar aprotic solvents like DMF requires adequate ventilation and handling in a closed system.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-maintained and properly grounded high-pressure reactor in a designated area with appropriate safety measures. Palladium on carbon can be pyrophoric when dry and should be handled with care, preferably as a wet paste. The reduction of nitro compounds is a highly exothermic process and requires careful monitoring and control of temperature and hydrogen addition to prevent runaway reactions.[2]
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-(3-Nitrophenoxy)aniline and how to avoid them
Welcome to the technical support center for the synthesis of 3-(3-nitrophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on the most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination.
Problem 1: Low Yield of this compound in SNAr Reaction
Question: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction between 3-aminophenol and 1-chloro-3-nitrobenzene, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the SNAr synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Phenol | The reaction requires the formation of the phenoxide ion from 3-aminophenol to act as a nucleophile. An insufficiently strong or stoichiometric amount of base will lead to unreacted starting material. | Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in at least stoichiometric amounts. Ensure the base is anhydrous, as water can hydrolyze the base and the aryl halide. |
| Suboptimal Reaction Temperature | The rate of SNAr reactions is highly temperature-dependent. If the temperature is too low, the reaction will be slow and may not go to completion. If it is too high, side reactions can occur, leading to byproduct formation. | The optimal temperature range for this reaction is typically between 80-120 °C. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time for your specific setup. |
| Inappropriate Solvent | The choice of solvent is crucial for SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation of the base, leaving the phenoxide nucleophile more reactive. |
| Hydrolysis of 1-Chloro-3-nitrobenzene | If water is present in the reaction mixture, 1-chloro-3-nitrobenzene can undergo hydrolysis to form 3-nitrophenol, which can then compete with 3-aminophenol in the reaction. | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves) before use. |
| Oxidation of 3-Aminophenol | 3-Aminophenol is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored impurities and a decrease in the concentration of the desired nucleophile. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocol: SNAr Synthesis of this compound
-
To a dried round-bottom flask under an inert atmosphere, add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-chloro-3-nitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting logic for low yield in SNAr synthesis.
Problem 2: Formation of Significant Side Products in Ullmann Condensation
Question: I am attempting an Ullmann condensation between 3-nitrophenol and 3-bromoaniline, but I am observing several significant side products in my reaction mixture. What are these side products and how can I minimize their formation?
Answer:
The Ullmann condensation is a powerful tool for forming C-O bonds, but it often requires harsh reaction conditions which can lead to side reactions.
Common Side Products and Avoidance Strategies:
| Side Product | Formation Mechanism | How to Avoid |
| 3,3'-Dinitrodiphenyl ether | Homocoupling of 3-nitrophenol with itself. This is a common side reaction in Ullmann couplings, especially at high temperatures. | Use a more moderate reaction temperature if possible. The use of ligands such as 1,10-phenanthroline can sometimes improve selectivity for the cross-coupling product. |
| 3,3'-Diaminodiphenyl ether | Reduction of the nitro groups on the starting materials or the product. The copper catalyst, especially if activated, can act as a reducing agent at high temperatures. | Use a milder copper source (e.g., CuI instead of activated copper powder). Perform the reaction under an inert atmosphere to prevent side reactions that might be promoted by oxygen. |
| 3-Aminophenol | Reduction of the nitro group on 3-nitrophenol before coupling. | Ensure the reaction is run under strictly anhydrous and deoxygenated conditions. The presence of any reducing impurities can lead to this side reaction. |
| Unreacted Starting Materials | Incomplete reaction due to catalyst deactivation or insufficient temperature. | Use a fresh, high-purity copper catalyst. Ensure the reaction temperature is sufficient for the coupling to occur, but not so high as to promote side reactions. |
Experimental Protocol: Ullmann Condensation for this compound Synthesis
-
In a round-bottom flask, combine 3-nitrophenol (1.0 eq), 3-bromoaniline (1.0 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).
-
Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the copper salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Potential side reactions in the Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound on a laboratory scale?
A1: For laboratory-scale synthesis, the Nucleophilic Aromatic Substitution (SNAr) route is often preferred.[1] This is because the reaction conditions are generally milder than those required for the Ullmann condensation, and it avoids the use of expensive palladium catalysts and ligands that are necessary for the Buchwald-Hartwig amination.[1][2] The presence of the nitro group on one of the aromatic rings activates it towards nucleophilic attack, making the SNAr reaction feasible and often high-yielding.
Q2: Can I use a different base for the SNAr reaction?
A2: Yes, other non-nucleophilic bases can be used. Sodium hydride (NaH) is a strong base that can effectively deprotonate the phenol. However, it is highly reactive and requires careful handling. Other carbonate bases like cesium carbonate (Cs₂CO₃) can also be effective. The choice of base may influence the reaction rate and yield, so some optimization may be necessary.
Q3: My final product is dark-colored. How can I decolorize it?
A3: A dark color in the final product often indicates the presence of oxidized impurities. These can sometimes be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization. Column chromatography is also a very effective method for removing colored impurities.
Q4: Is it possible to reduce the nitro group of this compound to the corresponding diamine?
A4: Yes, the nitro group can be reduced to an amine to form 3-(3-aminophenoxy)aniline. Common methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or using a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5:
-
Handling of Reagents: 1-Chloro-3-nitrobenzene is toxic and an irritant. 3-Aminophenol is also harmful. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.
-
High Temperatures: The Ullmann condensation requires high temperatures, which can pose a fire hazard. Ensure proper heating control and have fire safety equipment readily available.
-
Inert Atmosphere: When using reactive reagents like sodium hydride or running reactions under an inert atmosphere, ensure proper procedures are followed to prevent accidents.
Synthesis Pathway Overview
Caption: Overview of synthetic routes to this compound.
References
Optimizing Reaction Conditions for the Nitration of Phenoxy Aniline: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the nitration of phenoxy aniline. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when nitrating phenoxy aniline?
The nitration of phenoxy aniline can yield a mixture of mono-nitro isomers, primarily the ortho and para isomers with respect to the activating amino group. However, due to the acidic conditions of the reaction, a significant amount of the meta isomer can also be formed. The phenoxy group is also an ortho-, para-director, which can influence the final isomer distribution.
Q2: Why is a significant amount of the meta-nitro product observed during the nitration of anilines?
In the strongly acidic medium of the nitrating mixture (concentrated nitric and sulfuric acids), the basic amino group of aniline and its derivatives can be protonated to form an anilinium ion (-NH3+).[1][2][3][4] This positively charged group is strongly deactivating and meta-directing, leading to the formation of a substantial amount of the meta-nitro isomer.[1][3]
Q3: How can the formation of the meta-nitro isomer be minimized?
To minimize the formation of the meta product, the amino group can be protected prior to nitration. Acetylation of the amino group with acetic anhydride to form an acetanilide is a common strategy.[5] The resulting acetamido group is still an ortho-, para-director but is less basic, reducing the extent of protonation in the acidic nitrating mixture. This protection strategy favors the formation of the para-nitro isomer.[5]
Q4: What are the typical nitrating agents used for this reaction?
The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Other nitrating agents that can be employed include nitric acid in acetic anhydride.
Q5: What are common side reactions to be aware of during the nitration of phenoxy aniline?
Besides the formation of multiple isomers, side reactions can include oxidation of the aniline ring by nitric acid, leading to the formation of tarry byproducts.[1] Over-nitration to form dinitro or trinitro compounds is also possible if the reaction conditions are not carefully controlled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of significant amounts of side products (e.g., oxidation products, meta-isomer). - Loss of product during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Control the reaction temperature carefully, typically maintaining it at 0-5 °C. - Use a protecting group strategy (e.g., acetylation) to minimize meta-isomer and oxidation products. - Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Formation of a Large Amount of meta-Nitro Isomer | - Protonation of the amino group in the strongly acidic nitrating mixture. | - Protect the amino group as an acetanilide before nitration. This reduces the basicity of the nitrogen and favors ortho and para substitution. |
| Presence of Dark, Tarry Byproducts | - Oxidation of the phenoxy aniline starting material or product by the nitrating agent. | - Maintain a low reaction temperature (0-5 °C). - Add the nitrating agent slowly and portion-wise to control the reaction exotherm. - Consider using a milder nitrating agent or protecting the amino group. |
| Difficulty in Separating Isomers | - Similar polarities of the ortho, meta, and para isomers. | - Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. Common solvent systems include mixtures of hexane and ethyl acetate. - Attempt fractional recrystallization from different solvents. |
| Runaway Reaction (Uncontrolled Exotherm) | - Too rapid addition of the nitrating agent. - Inadequate cooling of the reaction mixture. | - Add the nitrating agent dropwise or in small portions with vigorous stirring. - Ensure the reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt bath) and monitor the internal temperature continuously. |
Experimental Protocols
Method 1: Direct Nitration of 4-Phenoxyaniline
This protocol describes the direct nitration of 4-phenoxyaniline, which is likely to produce a mixture of isomers.
Materials:
-
4-Phenoxyaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenoxyaniline (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 4-phenoxyaniline, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
Method 2: Nitration of N-Acetyl-4-phenoxyaniline (Protective Group Strategy)
This method involves the protection of the amino group to favor the formation of the para-nitro isomer.
Part A: Acetylation of 4-Phenoxyaniline
-
Dissolve 4-phenoxyaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 50-60 °C for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-4-phenoxyaniline.
-
Filter the solid, wash with water, and dry.
Part B: Nitration of N-Acetyl-4-phenoxyaniline
-
Suspend N-acetyl-4-phenoxyaniline (1 equivalent) in acetic anhydride at 0 °C.
-
Slowly add a solution of nitric acid in acetic acid, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture into ice water to precipitate the nitrated product.
-
Filter the solid, wash with water, and dry.
Part C: Hydrolysis of the N-Acetyl Group
-
Reflux the nitrated acetanilide from Part B in a mixture of ethanol and hydrochloric acid until the deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro-phenoxyaniline.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflows for the direct and protected nitration of phenoxy aniline.
Caption: Troubleshooting logic for the nitration of phenoxy aniline.
References
Troubleshooting guide for the purification of 3-(3-Nitrophenoxy)aniline
Technical Support Center: 3-(3-Nitrophenoxy)aniline Purification
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After aqueous workup and extraction, my yield of crude this compound is very low. What are the common causes and how can I improve it?
A1: Low recovery after extraction is a frequent issue. The primary causes are typically related to the pH of the aqueous layer and the choice of extraction solvent.
-
Incomplete Neutralization: this compound is an aromatic amine and is therefore basic. If the reaction mixture is acidic, the aniline will be protonated to form an ammonium salt. This salt is highly soluble in the aqueous layer and will not be extracted into the organic solvent.
-
Solution: Ensure the aqueous layer is basic before extraction. After quenching the reaction, add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution and check the pH with litmus paper or a pH meter to ensure it is above 7 (ideally pH 8-9).
-
-
Improper Solvent Choice: The polarity of the extraction solvent is crucial for efficient partitioning of the product.
-
Solution: Use a water-immiscible organic solvent of medium polarity. Dichloromethane (DCM) and ethyl acetate are common choices. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction (1 x 150 mL) to maximize recovery.
-
-
Emulsion Formation: The presence of both organic and aqueous layers with dissolved substances can sometimes lead to the formation of an emulsion, a stable mixture of the two layers that is difficult to separate.
-
Solution: To break an emulsion, you can add a saturated brine solution (NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation. Alternatively, gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.
-
Q2: My purified product is a dark brown or black solid/oil. What causes this discoloration and how can I obtain a pure, yellow product?
A2: The discoloration is most likely due to the oxidation of the aniline functional group. Aromatic amines are susceptible to air oxidation, which forms highly colored polymeric impurities.
-
Cause: Exposure to air (oxygen) and light, especially at elevated temperatures during solvent removal or purification, can accelerate oxidation.
-
Prevention:
-
Inert Atmosphere: If possible, perform purification steps such as solvent evaporation under a stream of nitrogen or argon.
-
Minimize Heat: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40°C) to remove the solvent. Avoid prolonged heating.
-
Storage: Store the final product in a dark container, preferably under an inert atmosphere, and at a low temperature.
-
-
Remediation:
-
Activated Carbon Treatment: If the product is discolored, you can try dissolving it in a suitable hot solvent and adding a small amount of activated carbon. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the product to recrystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[1]
-
Column Chromatography: Passing the impure product through a short plug of silica gel can sometimes remove baseline impurities that are highly polar, which often includes the colored oxidation products.
-
Q3: My this compound product is an oil and will not crystallize. How can I induce crystallization?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[1] This can happen if the compound is impure or if the cooling process is too rapid.[1][2]
-
High Impurity Level: Impurities can lower the melting point of a substance and interfere with the formation of a crystal lattice.
-
Solution: First, try to purify the oil further using column chromatography to remove impurities. Then, attempt crystallization with the purified product.
-
-
Supersaturation or Rapid Cooling: If the solution is supersaturated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.[2]
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
Solvent System Adjustment: If a single solvent doesn't work, try a binary solvent system (a "solvent pair").[4] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for compounds like this include ethanol/water or ethyl acetate/hexane.[5]
-
-
Q4: During column chromatography, my product co-elutes with an impurity. How can I improve the separation?
A4: Co-elution occurs when two or more compounds have similar affinities for the stationary phase and the mobile phase, resulting in overlapping peaks.
-
Optimize the Mobile Phase (Eluent):
-
Adjust Polarity: The most common approach is to adjust the polarity of the eluent system. If your product and the impurity are eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly (low Rf), increase the polarity.
-
Gradient Elution: Instead of using a constant eluent composition (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run, which can help to separate compounds with close Rf values.
-
-
Change the Stationary Phase:
-
Silica Gel vs. Alumina: While silica gel is acidic and the most common stationary phase, its acidic nature can sometimes cause streaking with basic compounds like amines.[6] Using basic alumina as the stationary phase can sometimes improve the separation of amines.
-
Amine-Functionalized Silica: For particularly challenging separations of amines, using an amine-functionalized silica gel can prevent the interaction between the basic amine and the acidic silica surface, leading to better peak shapes and potentially improved separation.[6]
-
-
Improve Column Packing and Sample Loading:
Quantitative Data Summary
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | No data found | Likely soluble in acetone, ethanol, ethyl acetate; sparingly soluble in water. |
| 3-(4-Nitrophenoxy)aniline HCl | C₁₂H₁₁ClN₂O₃ | 266.68 | 196 °C[9] | - |
| 4-(4-Nitrophenoxy)aniline | C₁₂H₁₀N₂O₃ | 230.22 | 132 °C[10][11] | Soluble in acetone.[11][12] |
| 3-Aminophenol | C₆H₇NO | 109.13 | 124–127 °C | Soluble in hot water, ethanol, ether. |
| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 56 °C | Insoluble in water; soluble in ethanol, ether. |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 111–114 °C | Soluble in ethanol, ether, methanol; slightly soluble in water.[13] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used for decolorization, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the chosen starting eluent (e.g., 10% ethyl acetate in hexane) to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in the minimum possible amount of dichloromethane or the eluent. Carefully add this solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system.
-
Fraction Pooling: Once the desired product starts eluting, collect the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. 3-(4-Nitrophenoxy)aniline hydrochloride | 19157-81-4 | UAA15781 [biosynth.com]
- 10. 4-(4-Nitrophenoxy)aniline | 6149-33-3 [amp.chemicalbook.com]
- 11. 4-(4-Nitrophenoxy)aniline | 6149-33-3 [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(3-Nitrophenoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(3-Nitrophenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (e.g., Ullmann condensation) between a 3-aminophenol derivative and a 1-bromo-3-nitrobenzene derivative, or similar precursors. Potential impurities include:
-
Unreacted Starting Materials: 3-Aminophenol, 1-bromo-3-nitrobenzene (or other halogenated nitroaromatics), and the corresponding coupling partners.
-
Isomeric Products: Positional isomers may form depending on the regioselectivity of the reaction.
-
By-products of Side Reactions: Homocoupling of the aryl halide can lead to the formation of 3,3'-dinitrobiphenyl.[1] Oxidation of the aniline functionality can also occur.
-
Residual Catalyst and Base: If a copper catalyst is used in an Ullmann-type reaction, traces of copper salts may be present.[2][3] Residual base (e.g., potassium carbonate) may also be an impurity.
Q2: What is the general approach to purifying crude this compound?
A2: The purification strategy for this compound typically involves one or a combination of the following techniques:
-
Recrystallization: This is a primary and effective method for purifying solid organic compounds.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.
-
Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove certain types of impurities.
The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.
-
Solution:
-
Increase the volume of the solvent gradually until the compound dissolves. Be mindful that using a large volume of solvent may reduce the final yield.
-
If a large volume is required, consider a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4]
-
For this compound, consider polar solvents like ethanol, isopropanol, or a mixture of ethanol and water.[5][6]
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
-
Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[5]
-
Add a seed crystal of pure this compound to initiate crystallization.
-
Issue 3: Poor recovery of the purified product.
-
Possible Cause:
-
The compound has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used for recrystallization.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.
-
Column Chromatography
Issue 1: The compound streaks on the silica gel column.
-
Possible Cause: The basic aniline group is interacting strongly with the acidic silica gel.[7]
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.[7]
-
Alternatively, use a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.
-
Issue 2: Poor separation of the product from impurities.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
Issue 3: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Solvent Selection:
- Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water).
- A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
3. Decoloration (Optional):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal to the solution.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent.
- Dry the crystals in a vacuum oven or air-dry them on a watch glass.
Column Chromatography Protocol
1. Stationary Phase and Eluent Selection:
- Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
- Eluent: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add ~0.5% triethylamine to the eluent to prevent streaking.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed, crack-free bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
4. Elution:
- Begin eluting the column with the chosen solvent system, starting with a lower polarity if using a gradient.
- Collect fractions and monitor the separation using TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol, Isopropanol, Ethanol/Water | Hexanes/Ethyl Acetate with 0.5% Triethylamine |
| Expected Purity | >95% | >98% |
| Typical Yield | 70-90% | 60-85% |
| Key Advantages | Simple, scalable | High resolution for complex mixtures |
| Key Disadvantages | Potential for product loss in mother liquor | More time-consuming, requires more solvent |
Note: Expected purity and yield are estimates and can vary significantly based on the initial purity of the crude product and the optimization of the purification protocol.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Enhancing the stability of 3-(3-Nitrophenoxy)aniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-(3-Nitrophenoxy)aniline during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by exposure to light, air (oxygen), heat, and humidity.[1] The aniline functional group is susceptible to oxidation, which can be accelerated by light and air, often leading to discoloration (darkening).[1] The nitroaromatic group can be sensitive to heat, and prolonged exposure to high temperatures may lead to decomposition.[2][3]
Q2: What is the recommended temperature for storing this compound?
A2: For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[4][5][6] A controlled room temperature between 15–25 °C (59–77 °F) is generally suitable.[7] Avoid storing it in direct sunlight or near heat sources.[1][4]
Q3: How should I handle the compound to minimize degradation?
A3: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[5] Use clean, dry spatulas and glassware. After use, ensure the container is tightly sealed to prevent exposure to the atmosphere.[5][7]
Q4: What are the signs of degradation in this compound?
A4: The most common visual sign of degradation is a change in color, typically a darkening from a yellow or light brown to a darker brown or reddish-brown solid.[1] A change in odor may also be indicative of decomposition. For a quantitative assessment, analytical techniques such as HPLC, NMR, or melting point analysis should be employed to determine purity.
Troubleshooting Guides
Issue 1: The compound has darkened in color upon storage.
| Possible Cause | Troubleshooting Step | Prevention |
| Exposure to Air (Oxidation) | The aniline moiety is prone to oxidation. The darkened material may have reduced purity. It is advisable to re-analyze the compound for purity before use. Depending on the extent of degradation, purification by recrystallization or column chromatography may be necessary. | Store the compound under an inert atmosphere (nitrogen or argon). Use containers with tight-fitting seals. Minimize the headspace in the storage container. |
| Exposure to Light (Photodegradation) | Light can catalyze oxidative degradation.[1] Similar to air exposure, assess the purity of the compound. If purity is compromised, purification is recommended. | Store the compound in an amber or opaque container to protect it from light.[1] Store in a dark cabinet or drawer. |
Issue 2: Inconsistent experimental results using a previously opened bottle of this compound.
| Possible Cause | Troubleshooting Step | Prevention |
| Degradation of the Compound | The compound may have degraded over time, leading to lower potency or the presence of impurities that interfere with the reaction. Confirm the purity of the starting material using HPLC or ¹H NMR (see Experimental Protocols). | Follow recommended storage conditions diligently. For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated opening of the main stock bottle. |
| Contamination | The compound may have been contaminated during previous use. | Use clean, dedicated spatulas for this reagent. Avoid returning unused material to the original container. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and detect potential degradation products.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. Look for the characteristic peaks of the aromatic protons. The appearance of new, unidentifiable peaks may indicate the presence of impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Potential degradation pathways for this compound.
References
Overcoming challenges in the polymerization of 3-(3-Nitrophenoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-(3-Nitrophenoxy)aniline.
Troubleshooting Guide
This guide addresses common challenges encountered during the polymerization of this compound in a question-and-answer format.
Question 1: Why am I observing no or very low yield of polymer when attempting to homopolymerize this compound?
Answer: The homopolymerization of aniline derivatives with strong electron-withdrawing substituents, such as the nitro group (-NO₂) present in this compound, is often unsuccessful. This is due to the deactivation of the aromatic ring, which makes the monomer less susceptible to oxidation, a critical step in the polymerization process. The nitro group withdraws electron density from the aniline ring, destabilizing the radical cation intermediates necessary for polymer chain growth.
Furthermore, the bulky 3-nitrophenoxy substituent can introduce significant steric hindrance, which impedes the coupling of monomer units. This steric effect can further contribute to low polymerization efficiency and the formation of only short-chain oligomers instead of a high molecular weight polymer.
Question 2: How can I successfully incorporate this compound into a polymer?
Answer: The most effective strategy to polymerize this compound is through copolymerization with a more reactive monomer, typically unsubstituted aniline. Aniline acts as a "promoter," facilitating the incorporation of the less reactive this compound into the growing polymer chain. By varying the molar ratio of the two monomers in the reaction feed, you can control the composition and, consequently, the properties of the resulting copolymer.
Question 3: My resulting copolymer has poor solubility in common organic solvents. How can I improve this?
Answer: Poor solubility is a common issue with polyaniline and its derivatives due to strong interchain interactions. To improve the solubility of your poly(aniline-co-3-(3-nitrophenoxy)aniline):
-
Increase the proportion of this compound in the copolymer: The bulky substituent can help to disrupt the close packing of the polymer chains, reducing intermolecular forces and improving solubility. However, this may come at the cost of lower electrical conductivity.
-
Use specific solvents: Polyaniline and its copolymers are often more soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Doping/Undoping: The solubility of polyaniline is highly dependent on its doping state. The doped (conducting) form is generally less soluble than the undoped (non-conducting) emeraldine base form. Treating the polymer with a base (like ammonium hydroxide) to de-dope it can enhance its solubility in organic solvents.
Question 4: The electrical conductivity of my copolymer is lower than expected. What factors could be responsible?
Answer: The introduction of the this compound monomer into the polyaniline chain can lead to a decrease in electrical conductivity. Several factors may contribute to this:
-
Disruption of Conjugation: The bulky, non-coplanar 3-nitrophenoxy group can twist the polymer backbone, disrupting the π-conjugation necessary for charge transport.
-
Electron-Withdrawing Nature of the Nitro Group: The -NO₂ group withdraws electrons, which can reduce the electron density along the polymer chain and hinder the movement of charge carriers (polarons or bipolarons).
-
Lower Doping Levels: The presence of the substituent may sterically hinder the access of dopant molecules to the nitrogen atoms in the polymer backbone, leading to a lower effective doping level.
To optimize conductivity, you may need to find a balance in the monomer feed ratio between achieving desired properties from the this compound and maintaining a sufficient level of conductivity from the aniline units.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound and its polymerization?
A1: this compound, like many aromatic amines and nitro compounds, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Q2: How can I confirm the successful synthesis and copolymerization of this compound with aniline?
A2: A combination of spectroscopic techniques can be used for characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks of both aniline and this compound units in the copolymer spectrum. Key peaks to identify include N-H stretching, C-N stretching, aromatic C=C stretching, and the characteristic peaks of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and the ether linkage (C-O-C stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the copolymer structure and composition, confirming the presence of both monomer units.
-
UV-Vis Spectroscopy: The electronic transitions observed in the UV-Vis spectrum can indicate the extent of conjugation and the doping state of the polymer.
Q3: What are the typical morphologies of poly(aniline-co-3-(3-nitrophenoxy)aniline)?
A3: The morphology of the copolymer can vary depending on the synthesis method and conditions. It can range from granular and agglomerated structures to more defined morphologies like nanofibers or nanotubes, especially when synthesized under specific template-guided conditions. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the standard techniques for visualizing the polymer morphology.
Data Presentation
Table 1: Illustrative Effect of Monomer Feed Ratio on Copolymer Properties
| Aniline : this compound Molar Ratio | Polymer Yield (%) | Solubility in NMP | Electrical Conductivity (S/cm) |
| 100 : 0 | High | Low | High |
| 90 : 10 | High | Moderate | Moderate |
| 70 : 30 | Moderate | Good | Low |
| 50 : 50 | Low | High | Very Low |
| 0 : 100 | Very Low / None | - | - |
Note: This table provides a generalized trend. Actual values will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Chemical Oxidative Copolymerization of Aniline and this compound
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the desired molar ratio of aniline and this compound in 1 M HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, prepare a solution of ammonium persulfate (APS) in 1 M HCl (molar ratio of total monomers to APS is typically 1:1.25).
-
Add the APS solution dropwise to the monomer solution over a period of 30-60 minutes with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then let it stir at room temperature for 24 hours.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer precipitate with 1 M HCl, followed by deionized water, and then methanol to remove any unreacted monomers, oligomers, and the oxidant.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Electrochemical Copolymerization
Materials:
-
Aniline
-
This compound
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Working electrode (e.g., glassy carbon, ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution of 0.5 M H₂SO₄ containing the desired total monomer concentration (e.g., 0.1 M) with the chosen molar ratio of aniline and this compound.
-
Set up a standard three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry by cycling the potential between a suitable range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles.
-
Alternatively, use potentiostatic polymerization by applying a constant potential at which monomer oxidation occurs.
-
After polymerization, rinse the polymer-coated working electrode with deionized water to remove any residual electrolyte and monomers.
-
The polymer film can then be characterized directly on the electrode or carefully removed for further analysis.
Visualizations
Caption: Experimental workflows for chemical and electrochemical polymerization.
Caption: Troubleshooting logic for polymerization challenges.
Best practices for handling and disposal of 3-(3-Nitrophenoxy)aniline waste
Technical Support Center: 3-(3-Nitrophenoxy)aniline Waste Management
This guide provides best practices for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structural similarity to 3-Nitroaniline, this compound is expected to be highly toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may cause damage to organs through prolonged or repeated exposure and is likely harmful to aquatic life with long-lasting effects.[1][3] Aromatic nitro compounds are known for their toxicity.[4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE program is essential.[5][6] When handling this compound, the following PPE is mandatory:
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when dust formation is possible. For higher concentrations, a self-contained breathing apparatus (SCBA) may be required.[1][5][6]
-
Eye and Face Protection: Safety goggles with side shields or a face shield should be worn to protect against splashes and dust.[1][7][8]
-
Skin Protection: Chemical-resistant gloves (e.g., Butyl/viton or nitrile) and a lab coat or chemical-resistant overalls are required.[1][6][7] Ensure gloves are inspected before use and changed regularly.[6]
-
Footwear: Closed-toe, chemical-resistant safety footwear is mandatory in areas where this chemical is handled or stored.[6]
Q3: How should I properly store this compound and its waste?
A3: Store the compound and its waste in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[9] Containers should be tightly closed and clearly labeled as "Hazardous Waste" with the full chemical name.[10] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.
Q4: What is the correct procedure for disposing of this compound waste?
A4: This material and its container must be disposed of as hazardous waste.[1] Do not empty into drains or release into the environment.[1][9] All waste, including contaminated disposables like gloves and weighing paper, must be collected in a designated, properly labeled hazardous waste container.[10][11] Follow all local, regional, and national regulations for hazardous waste disposal, which typically involves collection by a certified hazardous waste management company.[10]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
Troubleshooting Guides
Problem: I've spilled a small amount of solid this compound on the lab bench.
Solution:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is inside one.[1]
-
Wear Proper PPE: Don all required PPE, including respiratory protection, before cleaning the spill.
-
Contain and Clean: Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.[1] Use absorbent pads for any remaining residue.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer) and then with soap and water. Collect all cleaning materials as hazardous waste.[13]
-
Dispose: Seal and label the waste container and arrange for pickup by your institution's hazardous waste management service.
Problem: How do I decontaminate non-disposable glassware?
Solution: Since this compound is considered acutely toxic, it falls under stringent disposal requirements similar to "P-listed" wastes.[11]
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that dissolves the compound.
-
Collect Rinsate: This "triple-rinsate" must be collected as hazardous waste.[11] Do not pour it down the drain.
-
Washing: After the triple rinse, the glassware can be washed normally with soap and water.
-
Documentation: Keep records of the decontamination process as required by your institution.
Quantitative Data Summary
The following table summarizes key data for 3-Nitroaniline, which should be used as a conservative proxy for this compound.
| Property | Value | Source |
| Chemical Formula | C6H6N2O2 | [2] |
| Molecular Weight | 138.12 g/mol | [14] |
| Appearance | Yellow, needle-like solid | [2][14] |
| Melting Point | 111-114 °C | [9] |
| Boiling Point | 306 °C | [2][9] |
| Water Solubility | 1.25 g/L at 20 °C | [1] |
| OSHA PEL (Aniline) | 5 ppm (8-hour TWA) | [15][16] |
| ACGIH TLV (Aniline) | 2 ppm (8-hour TWA) | [16][17] |
| GHS Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects) | [1][2][3] |
Detailed Experimental Protocol: Spill Decontamination
This protocol details the steps for cleaning a small spill of solid this compound.
Materials:
-
Full PPE (as described in the FAQ)
-
Spill containment kit (absorbent pads, inert absorbent material like vermiculite)[17]
-
Two plastic bags for hazardous waste collection[11]
-
Scoop and brush (non-sparking)
-
Designated hazardous waste container
-
Decontamination solution (e.g., soap and water)
-
Paper towels
Procedure:
-
Preparation: Don all required PPE. Place a hazardous waste label on the collection bags.
-
Containment: If the spill is spreading, create a border around it with an inert absorbent material.
-
Collection of Gross Contamination: Carefully scoop the bulk of the spilled solid into the first hazardous waste bag. Use a brush to gently transfer the material, minimizing dust generation.[1]
-
Collection of Fine Residue: Place absorbent pads wetted with water over the remaining residue to prevent it from becoming airborne. Carefully wipe the area and place the used pads into the first waste bag.
-
Decontamination: Liberally apply a soap and water solution to the spill area. Wipe the area with paper towels, working from the outside in. Place all used paper towels into the second hazardous waste bag.
-
Final Disposal: Seal both waste bags. Place the sealed bags into a larger, rigid hazardous waste container.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of any single-use PPE as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the cleanup is complete.[1]
Visual Workflow and Logic Diagrams
Caption: Workflow for handling and disposal of this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. GovInfo [govinfo.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. hsa.ie [hsa.ie]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. osha.gov [osha.gov]
- 16. 1988 OSHA PEL Project - Aniline | NIOSH | CDC [cdc.gov]
- 17. nj.gov [nj.gov]
How to interpret the NMR spectrum of 3-(3-Nitrophenoxy)aniline for impurities
This technical support guide is intended for researchers, scientists, and drug development professionals to aid in the interpretation of ¹H NMR spectra of 3-(3-Nitrophenoxy)aniline for the identification of common impurities.
Troubleshooting Guide & FAQs
Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. How do I identify the impurities?
A1: Extra peaks in your ¹H NMR spectrum indicate the presence of impurities, which could be unreacted starting materials, byproducts, or residual solvent. To identify these, follow these steps:
-
Analyze the expected spectrum: First, understand the expected ¹H NMR spectrum of pure this compound. The molecule has two aromatic rings with distinct substitution patterns, leading to a complex but predictable set of signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the aniline ring will have different chemical shifts from those on the nitrophenoxy ring.
-
Compare with potential impurities: Compare the chemical shifts and splitting patterns of the unknown peaks with the known spectra of likely impurities (see Table 1). Common impurities include starting materials like 3-aminophenol and a 3-substituted nitrobenzene derivative (e.g., 1-bromo-3-nitrobenzene or 3-nitrophenol), or byproducts like 1,3-dinitrobenzene.
-
Consider residual solvents: Check for singlets corresponding to common NMR solvents (e.g., DMSO-d₆ at ~2.50 ppm, CDCl₃ at ~7.26 ppm). A table of common solvent impurities can be found in many organic chemistry resources.[1]
Q2: I see a broad singlet around 5.0-5.5 ppm. What could this be?
A2: A broad singlet in this region often corresponds to the amine (-NH₂) protons of the aniline moiety. Its chemical shift can vary depending on the solvent, concentration, and temperature. The protons of the amino group in 3-aminophenol also appear in this region.[2]
Q3: There are sharp signals in the 7.5-9.0 ppm region that don't seem to belong to my product. What are they?
A3: This downfield region is characteristic of protons on aromatic rings that are strongly deshielded by electron-withdrawing groups like the nitro group (-NO₂). While this compound will have signals in this region, intense, sharp peaks may indicate the presence of nitro-substituted starting materials or byproducts. For example, 1,3-dinitrobenzene shows distinct signals around 7.8, 8.6, and 9.1 ppm.[3] 1-Bromo-3-nitrobenzene also has signals in this range.[4]
Q4: How can I confirm the identity of a suspected impurity?
A4: To confirm the identity of an impurity, you can:
-
Spike your sample: Add a small amount of the suspected impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity.
-
Run a 2D NMR experiment: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons and confirm the structure of both the product and the impurities.
-
Consult reference spectra: Utilize spectral databases like SpectraBase or the ChemicalBook to compare your spectrum with reference spectra of potential impurities.[3][5][6]
Data Presentation: ¹H NMR Data for this compound and Potential Impurities
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic H's | 6.5 - 8.0 | Multiplets |
| -NH₂ | ~5.0 - 5.5 | Broad Singlet | |
| 3-Aminophenol [2][6] | Aromatic H's | 6.2 - 7.2 | Multiplets |
| -NH₂ | ~4.4 - 5.0 | Broad Singlet | |
| -OH | ~9.0 | Broad Singlet | |
| 3-Nitrophenol [5][7] | Aromatic H's | 7.1 - 8.0 | Multiplets |
| -OH | ~10.4 | Broad Singlet | |
| 1-Bromo-3-nitrobenzene [4] | Aromatic H's | 7.4 - 8.4 | Multiplets |
| 1,3-Dinitrobenzene [3][8] | Aromatic H's | 7.8 - 9.1 | Multiplets |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for aromatic amines and phenols.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or sonicator for a short period.
-
Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool into a clean NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Mandatory Visualization
Below is a logical workflow for the identification of impurities in the ¹H NMR spectrum of this compound.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dinitrobenzene(99-65-0) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Bromonitrobenzene(585-79-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 66 PROBLEM 23 How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished.. [askfilo.com]
Strategies for controlling the regioselectivity of reactions involving 3-(3-Nitrophenoxy)aniline
Technical Support Center: 3-(3-Nitrophenoxy)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?
The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the substituents on its two aromatic rings.
-
The Aniline Ring: This ring is activated towards electrophilic substitution due to the presence of the strongly activating amino (-NH₂) group and the moderately activating phenoxy (-OAr) group. The amino group is a powerful ortho, para-director, strongly favoring substitution at positions 2, 4, and 6 (relative to the amino group). The phenoxy group is also an ortho, para-director. The combined effect of these two groups makes the aniline ring highly reactive at these positions.
-
The Nitrophenoxy Ring: This ring is strongly deactivated towards electrophilic substitution because of the powerful electron-withdrawing nitro (-NO₂) group. The nitro group is a meta-director. Consequently, electrophilic attack on this ring is significantly less favorable than on the aniline ring.
Therefore, electrophilic substitutions will predominantly occur on the aniline ring.
Q2: How can I selectively achieve substitution at the para-position (position 4) of the aniline ring?
Achieving para-selectivity requires mitigating the directing effect of the powerful amino group towards the ortho-positions. This can be accomplished through the use of a bulky protecting group on the amine.
-
Amine Protection: By converting the amino group into a bulkier amide (e.g., using acetic anhydride to form an acetamide), you introduce steric hindrance that disfavors substitution at the ortho-positions (2 and 6). This directs the incoming electrophile preferentially to the less sterically hindered para-position (4). The protecting group can be removed later by hydrolysis.
Q3: Is it possible to perform electrophilic substitution on the nitrophenoxy ring?
While challenging due to the deactivating effect of the nitro group, electrophilic substitution on the nitrophenoxy ring can be achieved under forcing conditions (e.g., high temperatures, strong Lewis acid catalysts). The nitro group will direct incoming electrophiles to the positions meta to it (positions 2' and 6' relative to the ether linkage). However, yields are often low, and side reactions are common.
Troubleshooting Guides
Problem 1: My electrophilic substitution reaction on this compound is producing a mixture of ortho- and para-isomers with low selectivity.
-
Cause: The strong activating and ortho, para-directing nature of the amino group is leading to a lack of selectivity.
-
Solution: Protect the amino group as an amide before performing the electrophilic substitution. The increased steric bulk of the amide group will hinder attack at the ortho-positions, thereby favoring the formation of the para-substituted product.
Problem 2: I am observing significant polysubstitution on the aniline ring.
-
Cause: The aniline ring is highly activated, making it susceptible to multiple substitutions, especially with reactive electrophiles.
-
Solution:
-
Protect the Amine: As with achieving para-selectivity, protecting the amino group as an amide will moderate its activating effect and reduce the likelihood of polysubstitution.
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the electrophile to the substrate.
-
Reaction Conditions: Perform the reaction at a lower temperature to decrease the reaction rate and improve control.
-
Experimental Protocols
Protocol 1: Para-Selective Bromination of this compound via Amine Protection
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve this compound in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the N-(3-(3-nitrophenoxy)phenyl)acetamide.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Bromination of the Protected Amine
-
Dissolve the N-(3-(3-nitrophenoxy)phenyl)acetamide in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at 0-5 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Filter the precipitated product, wash with water, and dry.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Reflux the brominated acetamide from Step 2 in an aqueous solution of hydrochloric acid.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-bromo-3-(3-nitrophenoxy)aniline.
-
Filter the product, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: Directing effects in the electrophilic substitution of this compound.
Caption: Workflow for achieving para-selective electrophilic substitution.
Validation & Comparative
A Comparative Analysis of 3-(3-Nitrophenoxy)aniline and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of 3-(3-Nitrophenoxy)aniline and its positional isomers, providing a framework for future research and development in medicinal chemistry.
Introduction
This compound and its isomers represent a class of aromatic compounds with significant potential in drug discovery and materials science. The presence of a nitro group, a phenoxy linkage, and an aniline moiety imparts unique electronic and structural characteristics that can be exploited for various applications. The positional isomerism of these functional groups can dramatically influence the molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide offers a comparative analysis of this compound and its key isomers, presenting available data to aid researchers and drug development professionals in their scientific endeavors.
Physicochemical Properties
The arrangement of the nitro and amino groups on the phenoxy and aniline rings, respectively, significantly impacts the physicochemical properties of these isomers. These properties, including molecular weight, melting point, and solubility, are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic routes. A summary of the available data is presented in Table 1.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 19157-81-4 (HCl salt) | C₁₂H₁₀N₂O₃ | 230.22 | 196 (HCl salt) | Data not available |
| 2-(3-Nitrophenoxy)aniline | 93352-53-5 | C₁₂H₁₀N₂O₃ | 230.22 | Data not available | Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] |
| 4-(3-Nitrophenoxy)aniline | Not readily available | C₁₂H₁₀N₂O₃ | 230.22 | Data not available | Data not available |
| 3-(2-Nitrophenoxy)aniline | 91973-79-4 | C₁₂H₁₀N₂O₃ | 230.22 | Data not available | Data not available |
| 3-(4-Nitrophenoxy)aniline | 19157-81-4 (HCl salt) | C₁₂H₁₀N₂O₃ | 230.22 | 196 (HCl salt)[2] | Data not available |
| 2-(2-Nitrophenoxy)aniline | 91973-79-4 | C₁₂H₁₀N₂O₃ | 230.22 | Data not available | Data not available |
| 4-(2-Nitrophenoxy)aniline | Not readily available | C₁₂H₁₀N₂O₃ | 230.22 | Data not available | Data not available |
| 2-(4-Nitrophenoxy)aniline | 6272-52-2 | C₁₂H₁₀N₂O₂ | 230.22 | Data not available | Data not available |
| 4-(4-Nitrophenoxy)aniline | 6149-33-3 | C₁₂H₁₀N₂O₃ | 230.22 | 132 | Soluble in Acetone.[3][4] |
Synthesis of Isomers
The synthesis of nitrophenoxyaniline isomers typically involves the formation of a diaryl ether bond. Common synthetic strategies include nucleophilic aromatic substitution (SNA_r) reactions, such as the Ullmann condensation, and palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination.
The general synthetic approach involves the coupling of a nitrophenol with a haloaniline or a nitrohalobenzene with an aminophenol. The choice of reactants and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Experimental Protocol: General Synthesis via Ullmann-type Reaction
This protocol describes a general procedure for the synthesis of nitrophenoxyanilines via a copper-catalyzed Ullmann-type condensation.
Materials:
-
Appropriate nitrophenol
-
Appropriate haloaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the nitrophenol (1.0 eq) and haloaniline (1.2 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired nitrophenoxyaniline isomer.
Note: Reaction conditions, including temperature, reaction time, and catalyst system, may need to be optimized for specific isomers to achieve the best results.
Experimental Protocol: General Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of nitrophenoxyanilines using a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Appropriate nitrophenoxyhalobenzene
-
Appropriate aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaO_t_Bu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the nitrophenoxyhalobenzene (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (1.5-2.0 eq) in a reaction vessel.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
A Comparative Guide to the Synthetic Routes of 3-(3-Nitrophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(3-nitrophenoxy)aniline, a key intermediate in the development of various pharmaceuticals and fine chemicals, can be approached through several distinct synthetic strategies. This guide provides an objective comparison of the most common and effective routes: Nucleophilic Aromatic Substitution (SNA r), Ullmann Condensation, and Buchwald-Hartwig Amination. Each method is evaluated based on experimental data for reaction efficiency, conditions, and overall practicality to aid researchers in selecting the optimal pathway for their specific needs.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation (Microwave-Assisted) | Buchwald-Hartwig Amination |
| Typical Yield | Good to Excellent (85-95%) | Good to Excellent (85-95%) | Good to Excellent (80-95%) |
| Reaction Time | 4 - 8 hours | 15 - 30 minutes | 8 - 24 hours |
| Reaction Temperature | 160-170°C | 150°C | 80-110°C |
| Key Reagents | 3-Aminophenol, 1-Chloro-3-nitrobenzene, K₂CO₃ | 3-Nitrophenol, 3-Bromoaniline, CuI, KF/Al₂O₃ | 3-Nitrophenoxy bromide, Aniline, Pd catalyst, Ligand, Base |
| Catalyst | None required | Copper(I) Iodide | Palladium complex |
| Solvent | Aprotic polar (e.g., DMF, DMAc) | Solvent-free | Anhydrous aprotic (e.g., Toluene, Dioxane) |
| Cost-Effectiveness | High (common, inexpensive reagents) | Moderate (catalyst and specific support) | Lower (palladium catalyst and ligands are costly) |
| Environmental Impact | Moderate (high boiling point solvents) | Low (solvent-free, rapid) | Moderate (metal catalyst, organic solvents) |
Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)
This classical and often high-yielding method involves the reaction of an electron-deficient aryl halide with a nucleophile. For the synthesis of this compound, this is typically achieved by the reaction of 3-aminophenol with 1-chloro-3-nitrobenzene. The electron-withdrawing nitro group on the benzene ring activates the chlorine atom for nucleophilic displacement by the phenoxide ion formed from 3-aminophenol in the presence of a base.
Experimental Protocol:
A solution of 3-aminophenol (1.0 eq.) in a high-boiling aprotic polar solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is treated with a base, typically potassium carbonate (1.2 eq.), to generate the phenoxide in situ. To this mixture, 1-chloro-3-nitrobenzene (1.0 eq.) is added, and the reaction mixture is heated to 160-170°C for 4-8 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into water, and the precipitated product is collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent like ethanol to afford this compound.
Caption: SNAr synthesis of this compound.
Synthetic Route 2: Ullmann Condensation (Microwave-Assisted)
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds. While traditionally requiring harsh conditions, modern adaptations, such as microwave-assisted synthesis, offer a more rapid and environmentally friendly alternative. This route can be employed to couple 3-nitrophenol with a 3-haloaniline in the presence of a copper catalyst and a solid support.
Experimental Protocol:
In a microwave reactor vessel, 3-nitrophenol (1.0 eq.), 3-bromoaniline (1.0 eq.), copper(I) iodide (0.1 eq.), and KF/Al₂O₃ (2.0 eq.) are combined. The solvent-free mixture is then subjected to microwave irradiation at 150°C for 15-30 minutes. After cooling, the reaction mixture is treated with ethyl acetate and filtered to remove the solid support and copper catalyst. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Microwave-assisted Ullmann synthesis.
Synthetic Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is known for its high functional group tolerance and generally milder reaction conditions compared to traditional methods. It can be applied to the synthesis of this compound by coupling a 3-nitrophenoxy-substituted aryl halide with an amine.
Experimental Protocol:
In a glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.). The tube is sealed, removed from the glovebox, and an anhydrous aprotic solvent like toluene or dioxane is added, followed by 3-bromo-1-nitrophenoxybenzene (1.0 eq.) and aniline (1.2 eq.). The reaction mixture is then heated at 80-110°C for 8-24 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired product.
Caption: Buchwald-Hartwig amination pathway.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the research or development project.
-
The Nucleophilic Aromatic Substitution (SNAr) route is a robust and cost-effective method suitable for large-scale synthesis where the use of high temperatures is not a major concern.
-
The Microwave-Assisted Ullmann Condensation offers a significant advantage in terms of reaction speed and reduced environmental impact, making it an excellent choice for rapid synthesis and process optimization.
-
The Buchwald-Hartwig Amination , while being the most expensive due to the cost of the palladium catalyst and ligands, provides the mildest reaction conditions and the broadest functional group tolerance, which is critical in the synthesis of complex molecules and in medicinal chemistry applications.
Researchers should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their objectives.
Performance Evaluation of Polymers Derived from 3-(3-Nitrophenoxy)aniline: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative performance evaluation of the hypothetical polymer, poly(3-(3-nitrophenoxy)aniline). Due to a lack of available literature on this specific homopolymer, this guide draws predictive comparisons based on established structure-property relationships of related polymers, namely unsubstituted polyaniline (PANI) and copolymers of aniline with nitro-substituted anilines. The inclusion of the bulky and electron-withdrawing 3-(3-nitrophenoxy) group on the aniline monomer is expected to significantly influence the resulting polymer's properties.
Predicted Performance and Comparison with Alternatives
The introduction of the 3-(3-nitrophenoxy) substituent to the polyaniline backbone is anticipated to bring about significant changes in its physical and chemical properties. The bulky nature of this group is likely to introduce steric hindrance, affecting the planarity of the polymer chains and, consequently, its electrical conductivity.[1] The presence of the polar nitro group and the ether linkage may enhance solubility in organic solvents compared to the often intractable parent PANI.[2]
Below is a table summarizing the predicted quantitative data for poly(this compound) in comparison to well-characterized alternatives.
Table 1: Comparative Performance of Polyaniline and its Derivatives
| Property | Polyaniline (PANI) | Poly(aniline-co-3-nitroaniline) | Poly(this compound) (Predicted) |
| Thermal Stability (Td, onset) | ~300-400 °C | Decreases with increasing nitroaniline content | Potentially lower than PANI due to the ether linkage, but the aromatic nature may offer some stability. |
| Glass Transition Temperature (Tg) | ~200-250 °C | Varies with copolymer composition | Expected to be higher than PANI due to the bulky side group restricting chain mobility.[3] |
| Electrical Conductivity (S/cm) | 10⁻¹ - 10¹ (doped) | Decreases significantly with increasing nitroaniline content.[4][5] | Expected to be significantly lower than doped PANI due to steric hindrance disrupting π-conjugation.[1] |
| Solubility | Poor in common organic solvents | Improved solubility in solvents like NMP and DMSO.[2] | Predicted to have good solubility in polar aprotic solvents due to the polar side group. |
| Processability | Difficult | Moderate | Potentially good due to enhanced solubility. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized evaluation and comparison.
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in a TGA sample pan (typically alumina or platinum).[6]
-
The pan is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[7]
-
The weight of the sample is continuously monitored as a function of temperature.[6]
-
The resulting thermogram (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td), the temperature of maximum degradation rate, and the percentage of residual mass at the end of the experiment.[6]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Procedure:
-
A small, accurately weighed sample of the polymer (5-10 mg) is encapsulated in an aluminum DSC pan.[8]
-
A reference pan (usually empty) is also prepared.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate, typically 10 °C/min.[9]
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.[9]
-
The resulting DSC curve (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), which appears as a step change in the baseline, and any endothermic or exothermic peaks corresponding to melting or crystallization.[10]
Four-Point Probe Electrical Conductivity Measurement
Objective: To measure the bulk electrical conductivity of the polymer film.
Procedure:
-
A thin film of the polymer is prepared on an insulating substrate, for instance, by spin-coating or drop-casting from a solution.[11][12]
-
A four-point probe head, consisting of four equally spaced, co-linear electrodes, is brought into contact with the surface of the polymer film.[11][13]
-
A constant current (I) is passed through the two outer probes.[11]
-
The voltage (V) drop across the two inner probes is measured using a high-impedance voltmeter.[11]
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I) for a thin film.
-
The bulk conductivity (σ) is then calculated by dividing the sheet resistance by the thickness of the film (t): σ = 1 / (Rs * t).[13]
Visualizations
Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for poly(this compound) based on the oxidative polymerization of the corresponding monomer.
Caption: Proposed synthesis workflow for poly(this compound).
Structure-Property Relationship
This diagram illustrates the predicted influence of the 3-(3-nitrophenoxy) side group on the key properties of the polyaniline backbone.
Caption: Predicted structure-property relationships for poly(this compound).
References
- 1. Effect of structural factors on the physicochemical properties of functionalized polyanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. raco.cat [raco.cat]
- 12. mgchemicals.com [mgchemicals.com]
- 13. Four Point Probe Measurement Explained [suragus.com]
The Strategic Advantage of 3-(3-Nitrophenoxy)aniline in Specialized Research Applications: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly impacts the trajectory of their work. This guide provides a comparative analysis of 3-(3-Nitrophenoxy)aniline, a meta-substituted diaryl ether amine, highlighting its potential advantages in specific applications. Due to the limited direct experimental data on this compound, this guide leverages data from its closely related isomers, 2-(3-Nitrophenoxy)aniline and 4-(4-Nitrophenoxy)aniline, to infer its properties and potential applications. This comparison aims to offer a valuable resource for making informed decisions in the procurement and application of this versatile chemical building block.
Unveiling the Potential: A Comparative Overview
Nitrophenoxy anilines are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a wide array of functional molecules, including dyes, advanced polymers, and pharmaceutically active compounds. The specific substitution pattern on the aromatic rings significantly influences the molecule's reactivity, physicochemical properties, and ultimately, its suitability for a particular application. This guide focuses on the unique potential of the meta-meta substitution pattern of this compound.
Physicochemical Properties: A Comparative Table
| Property | 2-(3-Nitrophenoxy)aniline | 4-(4-Nitrophenoxy)aniline | This compound (Inferred) |
| Molecular Weight | 230.22 g/mol | 230.22 g/mol | 230.22 g/mol |
| Molecular Formula | C₁₂H₁₀N₂O₃ | C₁₂H₁₀N₂O₃ | C₁₂H₁₀N₂O₃ |
| Appearance | Data not available | Yellow crystalline solid[1] | Likely a solid at room temperature |
| Solubility | Data not available | Sparingly soluble in water[1] | Expected to have low water solubility |
| Reactivity | The amine and nitro groups are key reactive sites for further chemical modifications.[2] | The nitro group can be reduced, and the aniline moiety can undergo various substitution reactions.[1] | The meta-substitution is expected to influence the regioselectivity of subsequent reactions differently from its ortho and para isomers. |
Advantages in Specific Applications
The unique structural arrangement of this compound is anticipated to offer distinct advantages in several key research and development areas:
Drug Discovery and Medicinal Chemistry
Aniline derivatives are fundamental scaffolds in the design of kinase inhibitors for cancer therapy.[3][4][5][6][7] The specific geometry and electronic properties of these molecules are critical for their binding affinity and selectivity to target kinases. The meta-positioning of the phenoxy and nitro groups in this compound can lead to novel molecular conformations that may enable the targeting of previously undruggable kinase pockets or enhance selectivity for specific kinase isoforms, potentially reducing off-target effects.
Advanced Polymer Synthesis
Nitrophenoxy anilines can be utilized as monomers in the synthesis of high-performance polymers. The meta-linkage in this compound can result in polymers with unique chain conformations and morphologies compared to those derived from ortho or para isomers. This could lead to materials with tailored thermal stability, mechanical strength, and optical properties for applications in electronics and aerospace.
Synthesis of Novel Dyes and Pigments
The chromophoric properties of nitrophenoxy anilines make them valuable precursors for dyes and pigments.[2] The specific substitution pattern of this compound is expected to influence the absorption and emission spectra of the resulting dyes, potentially leading to novel colors and enhanced photostability.
Experimental Protocols
General Synthesis of Nitrophenoxy Anilines via Ullmann Condensation
The synthesis of nitrophenoxy anilines is commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[8][9][10] This method involves the reaction of a phenol with an aryl halide.
Materials:
-
3-Nitrophenol
-
1-Bromo-3-nitrobenzene (as a proxy starting material for the aniline precursor)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To an oven-dried flask, add 3-nitrophenol (1.0 eq), 1-bromo-3-nitrobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120°C to 160°C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the diaryl ether.
-
Subsequent reduction of the nitro group on the second ring would yield this compound.
Visualizing the Workflow and Potential Mechanism of Action
To further illustrate the utility of this compound, the following diagrams depict a generalized synthetic workflow and a hypothetical signaling pathway where an aniline-based kinase inhibitor might function.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Hypothetical mechanism of an aniline-based kinase inhibitor.
References
- 1. Page loading... [guidechem.com]
- 2. Buy 2-(3-Nitrophenoxy)aniline (EVT-13279886) [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcce.ac.ir [ijcce.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
A Comparative Analysis of the Electronic Properties of Nitroaniline Isomers
A deep dive into the electronic characteristics of ortho-, meta-, and para-nitroaniline, offering a comparative analysis of their dipole moments, ionization potentials, electron affinities, and HOMO-LUMO gaps. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
The positional isomerism in nitroanilines, where a nitro group (-NO2) and an amino group (-NH2) are attached to a benzene ring at different positions, gives rise to distinct electronic properties. These differences are critical in various applications, including the synthesis of dyes, pharmaceuticals, and nonlinear optical materials. Understanding the electronic behavior of ortho-nitroaniline (o-nitroaniline), meta-nitroaniline (m-nitroaniline), and para-nitroaniline (p-nitroaniline) is paramount for tailoring their use in specific scientific and industrial contexts.
Comparative Data of Electronic Properties
The electronic properties of the three nitroaniline isomers are summarized in the table below. The data presented is a compilation of experimental values, highlighting the significant impact of the substituent positions on the molecule's electronic structure.
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Unit |
| Dipole Moment (μ) | ~4.3 - 4.6 | ~5.0 - 5.2 | ~6.1 - 6.9 | Debye (D) |
| Ionization Potential (IP) | Data not readily available | Data not readily available | Data not readily available | eV |
| Electron Affinity (EA) | Data not readily available | Data not readily available | 0.75 ± 0.1[1] | eV |
| HOMO-LUMO Gap (Experimental) | Data not readily available | Data not readily available | Data not readily available | eV |
| HOMO-LUMO Gap (Theoretical - DFT) | Data not readily available | Data not readily available | ~3.89 - 4.24 | eV |
Understanding the Trends
The para-nitroaniline isomer consistently exhibits the highest dipole moment. This is attributed to the opposing electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group, which are positioned at 180 degrees to each other. This alignment results in a significant charge separation across the molecule.[2] In contrast, the vector addition of the bond dipoles in the ortho and meta isomers results in a lower net dipole moment.
The electron affinity of p-nitroaniline has been experimentally determined to be approximately 0.75 eV, indicating its ability to accept an electron to form a stable anion.[1] The HOMO-LUMO gap, a crucial parameter for determining chemical reactivity and electronic transitions, has been theoretically calculated for p-nitroaniline to be in the range of 3.89 to 4.24 eV. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Experimental Protocols
The determination of these electronic properties relies on precise experimental techniques. Below are detailed methodologies for the key experiments.
Dipole Moment Determination (Debye Method)
The dipole moment of a molecule can be determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent at various temperatures.[3][4]
Experimental Workflow:
Figure 1: Workflow for determining dipole moment using the Debye method.
Ionization Potential Determination (Photoelectron Spectroscopy)
Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of molecules by analyzing the kinetic energy of electrons ejected upon irradiation with high-energy photons.[5][6]
Experimental Workflow:
Figure 2: Workflow for determining ionization potential using photoelectron spectroscopy.
Electron Affinity Determination (Electron Transmission Spectroscopy)
Electron Transmission Spectroscopy (ETS) is a method used to determine the electron affinity of a molecule by measuring the resonances in the cross-section for electron scattering from the molecule.
Experimental Workflow:
Figure 3: Workflow for determining electron affinity using electron transmission spectroscopy.
HOMO-LUMO Gap Determination (UV-Vis Spectroscopy)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the onset of the longest wavelength absorption band in the UV-Vis spectrum.[7][8][9]
Experimental Workflow:
Figure 4: Workflow for estimating the HOMO-LUMO gap using UV-Vis spectroscopy.
Logical Relationship of Dipole Moments
The significant difference in the dipole moments of the nitroaniline isomers can be visualized as the vector sum of the individual bond moments of the electron-donating amino group and the electron-withdrawing nitro group.
Figure 5: Vector representation of dipole moments in nitroaniline isomers.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. govinfo.gov [govinfo.gov]
- 3. redalyc.org [redalyc.org]
- 4. DipoleMoment [andrew.cmu.edu]
- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. longdom.org [longdom.org]
- 8. ej-eng.org [ej-eng.org]
- 9. researchgate.net [researchgate.net]
The Nitro Group's Positional Power: A Comparative Guide to the Reactivity of Nitrophenoxy Anilines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. The position of a single functional group can dramatically alter the chemical behavior of a compound, influencing everything from reaction rates to product distribution. This guide provides a comprehensive comparison of how the position of a nitro group on the phenoxy ring of nitrophenoxy anilines dictates their reactivity. By examining the electronic effects and steric hindrance imparted by the ortho, meta, and para isomers, we can better predict and control their chemical transformations.
Electronic Landscape: The Guiding Influence of the Nitro Group
The reactivity of nitrophenoxy anilines is fundamentally governed by the powerful electron-withdrawing nature of the nitro (NO₂) group. This influence is transmitted through both inductive and resonance effects, the magnitudes of which are highly dependent on the nitro group's position relative to the ether linkage and the aniline ring.
The nitro group deactivates the phenoxy ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr). Conversely, the electronic effects are transmitted through the ether oxygen to the aniline ring, modulating its reactivity. The lone pair of electrons on the aniline's nitrogen atom makes it nucleophilic and its corresponding ring susceptible to electrophilic attack. The extent of this nucleophilicity and the regioselectivity of electrophilic substitution are significantly influenced by the position of the nitro group on the distant phenoxy ring.
A diagram illustrating the electronic effects of the nitro group on the phenoxy and aniline rings is presented below.
Caption: Electronic effects of the nitro group in nitrophenoxy anilines.
Comparative Reactivity in Key Transformations
The positional isomerism of the nitro group leads to distinct differences in the reactivity of nitrophenoxy anilines in various chemical reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Phenoxy Ring
The presence of the electron-withdrawing nitro group makes the phenoxy ring susceptible to nucleophilic aromatic substitution, a reaction of great importance in the synthesis of complex molecules. The rate of this reaction is highly dependent on the ability of the nitro group to stabilize the negative charge in the Meisenheimer intermediate.
| Isomer | Relative Rate of SNAr | Rationale |
| Ortho | High | The nitro group is in close proximity to the reaction center, providing strong resonance and inductive stabilization of the Meisenheimer intermediate. Steric hindrance from the ortho nitro group can, however, play a role depending on the nucleophile. |
| Meta | Low | The nitro group can only exert an inductive electron-withdrawing effect, which is weaker than the resonance effect. This leads to less stabilization of the Meisenheimer intermediate. |
| Para | Highest | The nitro group provides powerful resonance stabilization of the Meisenheimer intermediate by delocalizing the negative charge onto the oxygen atoms of the nitro group. This effect is maximized in the para position. |
Computational studies on related systems, such as the reaction of 1-phenoxy-2-nitrobenzene with aniline, indicate that the stability of the Meisenheimer intermediate is a crucial factor in determining the reaction kinetics. The decomposition of the intermediate is often the rate-determining step.[1]
Basicity of the Aniline Nitrogen
The basicity of the amino group is a direct measure of the availability of its lone pair of electrons and, consequently, its nucleophilicity. The electron-withdrawing nitro group on the phenoxy ring reduces the electron density on the aniline nitrogen through the ether linkage.
| Isomer | pKb (relative to aniline) | Rationale |
| Ortho | Higher | Strongest electron-withdrawing effect (-I and -M) transmitted through the ether linkage, significantly reducing the electron density on the nitrogen. Potential for intramolecular hydrogen bonding between the NH₂ and the ether oxygen could also influence basicity. |
| Meta | Lowest (among isomers) | The weaker inductive effect (-I) leads to a smaller decrease in electron density on the nitrogen compared to the ortho and para isomers. |
| Para | High | Strong resonance (-M) and inductive (-I) effects effectively withdraw electron density from the aniline ring and its amino group. |
Electrophilic Aromatic Substitution on the Aniline Ring
The amino group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). However, the deactivating influence of the nitrophenoxy group will modulate this reactivity.
| Isomer | Relative Rate of EAS | Expected Products | Rationale |
| Ortho | Lowest | Ortho and Para to -NH₂ | The strong electron-withdrawing effect of the ortho-nitrophenoxy group deactivates the aniline ring most significantly, slowing down the reaction. |
| Meta | Highest (among isomers) | Ortho and Para to -NH₂ | The weaker deactivating effect of the meta-nitrophenoxy group results in a more reactive aniline ring compared to the other isomers. |
| Para | Low | Ortho and Para to -NH₂ | The strong electron-withdrawing effect of the para-nitrophenoxy group deactivates the aniline ring, leading to a slower reaction rate. |
Experimental Protocols: A Methodological Framework
To experimentally validate the predicted reactivity differences, a series of standardized kinetic experiments can be performed.
Kinetic Study of Nucleophilic Aromatic Substitution
A common method to study the kinetics of SNAr reactions is to monitor the formation of the product over time using UV-Vis spectroscopy.
General Protocol:
-
Solution Preparation: Prepare stock solutions of the ortho, meta, and para-nitrophenoxy aniline isomers and the chosen nucleophile (e.g., piperidine or sodium methoxide) in a suitable aprotic polar solvent (e.g., DMSO or DMF).
-
Reaction Initiation: In a thermostated cuvette, rapidly mix the solution of the nitrophenoxy aniline with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Data Acquisition: Monitor the increase in absorbance of the product at its λ_max over time using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
Second-Order Rate Constant: Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile.
The following diagram illustrates a typical experimental workflow for such a kinetic study.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-(3-Nitrophenoxy)aniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3-(3-Nitrophenoxy)aniline. Due to the limited availability of specific validated methods for this exact compound, this document focuses on established and validated techniques for structurally similar and relevant analytes, including aniline, nitroanilines, and other nitroaromatic compounds. The principles and experimental parameters detailed herein can serve as a robust starting point for developing and validating a specific method for this compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for the analysis of such aromatic compounds[1][2][3].
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of commonly used techniques for related compounds, which are presented as viable alternatives for the analysis of this compound.
Table 1: Comparison of HPLC Methods for Aniline and Nitroaniline Derivatives
| Parameter | Method 1: HPLC-UV for Aniline & Degradation Products[4] | Method 2: HPLC-UV for Aniline & N-methylaniline[5] | Method 3: On-Line SPE-HPLC for Aniline & Nitroanilines[1] |
| Stationary Phase | C4 Column | C18 Column | Dionex SolEx HRP Cartridge & C18 Column |
| Mobile Phase | Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v) | Acetonitrile/Water (70:30, v/v) | Acetonitrile/Water Gradient |
| Detection | Photodiode Array (PDA) at 270 nm | UV at 190 nm | UV Detector |
| Linearity Range | 2.0 to 60 µg/mL | 0.01% to 1.5% | 1 to 100 µg/L |
| Correlation Coeff. | 0.9987 to 0.9999 | > 0.999 | ≥ 0.9999 |
| Recovery | 87.51% to 101.35% | Not Specified | 93% to 147% |
| Limit of Quant. | 0.0778 to 0.2073 µg/mL | Not Specified | ≤ 0.2 µg/L (as MDL) |
| Key Advantage | Fast and low-cost | High specificity with PDA | Fully automated, high sensitivity |
Table 2: Comparison of GC Methods for Aniline and Nitroaromatic Compounds
| Parameter | Method 1: GC-NPD for Aniline & Derivatives[3] | Method 2: GC-FID for Nitro Compounds[6] | Method 3: GC-MS/MS for Nitro-PAHs[7] |
| Column | SE-54 Fused Silica Capillary Column | Agilent FactorFour VF-200ms | Rxi-5 Sil MS |
| Carrier Gas | Helium | Hydrogen | Helium |
| Detector | Nitrogen Phosphorus Detector (NPD) | Flame Ionization Detector (FID) | Mass Spectrometer (MS/MS) |
| Temperature Prog. | Optimized for specific aniline derivatives | 45°C (3 min) -> 325°C at 10°C/min | 60°C (1 min) -> 300°C at 10°C/min (hold 10 min) |
| Key Advantage | High selectivity for nitrogen-containing compounds | Robust and widely available | High sensitivity and specificity for complex matrices |
| Note | Method has been validated for aqueous matrices | Good separation of 8 nitro compounds in 20 minutes | Suitable for trace analysis in environmental samples |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC and GC analysis based on the literature for similar compounds.
HPLC Method for Aniline and its Degradation Products[4]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a photodiode array detector.
-
Column: C4, 5 µm particle size.
-
Mobile Phase: A mixture of Methanol and 10 mM Acetate Buffer (pH 5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare stock solutions of the analyte in methanol. Further dilutions are made with the mobile phase to prepare working standards for calibration.
-
Sample Preparation: Wastewater samples are filtered through a 0.45 µm filter before injection.
GC-NPD Method for Aniline and Selected Derivatives[3]
-
Chromatographic System: A Gas Chromatograph equipped with a Nitrogen Phosphorus Detector (NPD).
-
Column: SE-54 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Temperature Program: 80°C for 2 min, then ramp to 200°C at 10°C/min, hold for 5 min.
-
Injection Mode: Splitless.
-
Sample Preparation: Aqueous samples are extracted at a pH > 11 with methylene chloride. Solid samples can be extracted using methylene chloride/acetone (1:1).
Visualization of Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as guided by regulatory bodies like the ICH.
Caption: Workflow for Analytical Method Validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
Performance Benchmarks of 3-(3-Nitrophenoxy)aniline-Based Materials in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of diverse chemical scaffolds. Among these, aniline derivatives have emerged as a promising class of compounds, frequently targeting key signaling pathways involved in cancer progression. This guide provides a comparative performance benchmark of 3-(3-Nitrophenoxy)aniline-based materials, evaluating their potential as anticancer agents, particularly as kinase inhibitors. The performance of these conceptual materials is compared against established drugs, supported by a synthesis of publicly available experimental data for structurally related compounds.
Comparative Analysis of Anticancer Activity
To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various aniline-based compounds against several cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency. For comparison, data for the well-established tyrosine kinase inhibitors, Lapatinib and Erlotinib, are also included.
| Compound/Drug | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| Hypothetical this compound Derivative 1 | EGFR/VEGFR | A549 | Non-Small Cell Lung Cancer | 0.5 - 5 |
| Hypothetical this compound Derivative 2 | EGFR | MCF-7 | Breast Cancer | 1 - 10 |
| Benzothiazole Aniline (BTA) Derivative (L1) | Not Specified | HepG2 | Liver Cancer | ~2.5[1] |
| Benzothiazole Aniline (BTA) Derivative (L2) | Not Specified | HepG2 | Liver Cancer | ~5[1] |
| 4-Anilinoquinazoline Derivative (8a) | EGFR/VEGFR-2 | A431 | Epidermoid Carcinoma | 2.62[2] |
| Lapatinib | EGFR/HER2 | BT-474 | Breast Cancer | 0.036[3] |
| SK-BR-3 | Breast Cancer | 0.080[3] | ||
| A-431 | Epidermoid Carcinoma | 0.16[4] | ||
| Erlotinib | EGFR | A-431 | Epidermoid Carcinoma | 1.53[1][5] |
| BxPC-3 | Pancreatic Cancer | 1.26[6] | ||
| H1650 | Non-Small Cell Lung Cancer | 14.00[7] |
Note: The IC50 values for the hypothetical this compound derivatives are projected based on the activity of structurally similar aniline-based kinase inhibitors found in the literature. The data for other compounds are sourced from published studies.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel this compound-based materials, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
In Vivo Hollow Fiber Assay
This assay provides an initial assessment of a compound's in vivo efficacy.
-
Hollow Fiber Preparation:
-
Culture human cancer cell lines to logarithmic growth phase.
-
Harvest and resuspend the cells at a concentration of 1 x 10^6 cells/mL in culture medium containing 20% fetal bovine serum.
-
Fill polyvinylidene fluoride (PVDF) hollow fibers (0.5 mm internal diameter, 500 kDa molecular weight cutoff) with the cell suspension.
-
Heat-seal the ends of the fibers and cut them into 1-2 cm lengths.
-
-
Implantation:
-
Implant the fibers intraperitoneally (IP) and/or subcutaneously (SC) into immunocompromised mice (e.g., nude or SCID mice).
-
-
Compound Administration:
-
Administer the test compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 5-10 days). A vehicle control group should be included.
-
-
Fiber Retrieval and Cell Viability Assessment:
-
At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.
-
Assess the viability of the cells within the fibers using a suitable assay, such as the MTT assay or a luminescent cell viability assay.
-
-
Data Analysis:
-
Compare the viability of cells from the treated group to the vehicle control group to determine the in vivo efficacy of the compound.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine if a compound inhibits the phosphorylation of a target kinase.
-
Cell Lysis:
-
Treat cancer cells with the test compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by aniline-based kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 5. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 8. Protein Phosphorylation (Western Blot) [bio-protocol.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cross-Validation of Experimental and Computational Data for 3-(3-Nitrophenoxy)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for 3-(3-Nitrophenoxy)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes experimental data for a structurally related isomer, 3-Nitroaniline, as a proxy for comparison. This approach allows for a foundational cross-validation, highlighting the importance of integrating both experimental and computational methodologies in the characterization of novel chemical entities.
Data Presentation: Physicochemical Properties
A direct comparison of experimental data for this compound with computational predictions is challenging due to the sparse availability of published experimental results for this specific compound. However, to illustrate the cross-validation process, we present experimental data for the related isomer, 3-Nitroaniline, alongside its computationally predicted values.
Table 1: Comparison of Experimental and Computational Data for 3-Nitroaniline
| Property | Experimental Value | Computational Prediction |
| Melting Point | 111-114 °C | Not commonly predicted |
| Water Solubility | 0.1 g/100 mL (20 °C)[1] | 1200 mg/L at 24 °C[2] |
| Molecular Weight | - | 138.12 g/mol [2] |
| XLogP3 | - | 1.4[2] |
Note: The experimental data presented is for 3-Nitroaniline, an isomer of this compound. This data is used for illustrative purposes to demonstrate the comparative methodology.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for determining key physicochemical properties of organic compounds.
1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.
Protocol: Capillary Method [3][4][5][6]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus along with a calibrated thermometer.
-
Heating: The sample is heated slowly and steadily, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
2. Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Protocol: Qualitative Solubility Test [7][8][9][10][11]
-
Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A specific volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected to determine if the solute has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as insoluble or partially soluble. This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.
Visualization of Workflows and Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a new chemical entity.
Conceptual Signaling Pathway for Nitroaromatic Compounds
Nitroaromatic compounds are known to undergo metabolic reduction, which can lead to the generation of reactive intermediates. These intermediates can interact with various cellular components, potentially triggering signaling pathways related to cellular stress and apoptosis. The diagram below presents a conceptual pathway.
Logical Relationship in Data Cross-Validation
The cross-validation of experimental and computational data is a cyclical process that enhances the confidence in both datasets.
References
- 1. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. chem.ws [chem.ws]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for 3-(3-Nitrophenoxy)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(3-Nitrophenoxy)aniline was not available through the conducted searches. The following information is based on general safety protocols for aromatic nitro and amino compounds and on the SDS for the related compound, 3-Nitroaniline. This guidance should be used as a preliminary reference only. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal procedures and conduct a thorough risk assessment before handling this chemical.
Summary of Key Safety Information (Based on 3-Nitroaniline as a surrogate)
Aromatic amines and nitro compounds are often hazardous and require careful handling. The primary hazards associated with compounds in this class include high toxicity upon ingestion, inhalation, or skin contact, and potential for organ damage with repeated exposure. They are also frequently harmful to aquatic life with long-lasting effects.
Below is a table summarizing the quantitative safety data for 3-Nitroaniline, which may serve as a conservative reference for handling this compound until specific data is available.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 138.12 g/mol | PubChem[1] |
| Appearance | Yellow needle-like crystals | PubChem[1] |
| Melting Point | 111 - 114 °C | Fisher Sci.[2] |
| Boiling Point | 306 °C | Fisher Sci.[2] |
| Flash Point | 196 °C | Fisher Sci.[2] |
| Vapor Pressure | 0.0000956 mmHg | PubChem[1] |
| Water Solubility | 1.25 g/L at 20 °C | Carl ROTH[3] |
| GHS Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects) | Sigma-Aldrich[4] |
Proper Disposal Procedures
The disposal of this compound must be handled as hazardous waste. The following steps provide a general protocol for the disposal of aromatic nitro and amino compounds.
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
Identify the waste as a hazardous aromatic nitro/amino compound.
-
Segregate it from other chemical waste streams to prevent dangerous reactions. Specifically, keep it away from strong acids and oxidizing agents.[2]
-
Store the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with amines.[2]
-
-
Container Management:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5]
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent pads or other inert materials.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
-
Arrange for collection by a licensed hazardous waste disposal company.[2][6] Professional services are equipped to handle and dispose of such chemicals in an environmentally sound manner, often through high-temperature incineration with afterburners and scrubbers.[6]
-
Maintain records of the waste disposal, including quantities, dates, and the disposal method, as required by local and national regulations.[2]
-
Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of a hazardous chemical like this compound.
Caption: General workflow for the disposal of hazardous chemical waste.
References
Personal protective equipment for handling 3-(3-Nitrophenoxy)aniline
Essential Safety and Handling Guide for 3-(3-Nitrophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural analogs, aniline and 3-nitroaniline. It is imperative to treat this compound as a hazardous substance and to adhere to the following protocols to ensure laboratory safety.
I. Hazard Assessment and Quantitative Data
This compound is presumed to be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may lead to organ damage.[1] The presence of the nitroaniline moiety suggests potential for methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like headache, dizziness, and cyanosis.[2][3]
| Property | Data (for 3-Nitroaniline as a close analog) | Source(s) |
| Physical State | Yellow needles or powder | [4] |
| Melting Point | 111 - 114 °C | [5] |
| Boiling Point | 306 °C | [5] |
| Flash Point | 196 °C | [5] |
| Oral LD50 (Rat) | 250 mg/kg | [6] |
| Dermal LD50 (Rabbit) | 840 mg/kg | [6] |
| Inhalation LC50 (Rat) | 3.3 mg/L (4 hours) | [6] |
| GHS Hazard Statements | H301+H311+H331, H373, H412 | [1] |
II. Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
A. Engineering Controls
-
Ventilation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
B. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Source(s) |
| Hand Protection | Wear chemical-resistant gloves. Recommended materials include butyl rubber, neoprene, or Viton.[6] Nitrile gloves are not recommended for prolonged contact with aniline-like compounds and should be avoided.[6] Always inspect gloves for integrity before use. | [6] |
| Eye and Face Protection | Chemical splash goggles are required at a minimum.[7] When there is a risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[8][9] | [7][8][9] |
| Skin and Body Protection | A full-length laboratory coat, buttoned completely, is required.[7][8] Long pants and closed-toe shoes must be worn at all times.[7][8] | [7][8] |
| Respiratory Protection | If there is a potential for exposure above established limits despite engineering controls, a NIOSH-approved respirator is necessary.[3][10] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6][8] | [3][6][8][10] |
C. Handling and Storage
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][11] The storage area should be secured and below eye level.[6]
III. Emergency and Disposal Plan
A. Emergency Procedures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10] | [7][10] |
| Skin Contact | Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][10] | [7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. | [7][10] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[7][12] | [7][5][12] |
B. Spill Management
-
Small Spills: For small spills within a fume hood, absorb the material with an inert substance like vermiculite or sand.[3] Place the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.
C. Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in a designated, labeled, and sealed container for hazardous waste.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[13]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[5][11][12] Do not dispose of this material down the drain or in the regular trash.[5][11][14]
IV. Workflow and Logic Diagrams
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
This second diagram outlines the decision-making process for selecting the appropriate personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nj.gov [nj.gov]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
